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  • Product: 2-Benzyl-2-azaspiro[3.5]nonan-7-one
  • CAS: 203661-65-8

Core Science & Biosynthesis

Foundational

Physical properties of 2-Benzyl-2-azaspiro[3.5]nonan-7-one

The following technical guide details the physical properties, structural characteristics, and experimental handling of 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661-65-8). This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, structural characteristics, and experimental handling of 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661-65-8). This document is structured for researchers utilizing this spirocyclic scaffold in medicinal chemistry and drug discovery.

High-Fidelity Scaffold for Next-Generation Therapeutics

Executive Summary: The Spirocyclic Advantage

In modern drug development, the shift from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is driven by the need to improve solubility, metabolic stability, and target selectivity. 2-Benzyl-2-azaspiro[3.5]nonan-7-one represents a critical "privileged structure"—a rigid spirocyclic core that positions pharmacophores in a defined vector space while increasing the fraction of sp3-hybridized carbons (


).

This guide provides a definitive reference for the physicochemical properties, spectral identification, and handling protocols required to integrate this intermediate into high-throughput synthesis (HTS) and lead optimization campaigns.

Chemical Identity & Structural Analysis

The compound features a spiro-fusion between a four-membered azetidine ring and a six-membered cyclohexanone ring. The nitrogen atom of the azetidine is protected with a benzyl group, serving as a versatile handle for orthogonal deprotection and functionalization.

AttributeSpecification
IUPAC Name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
CAS Registry Number 203661-65-8
Molecular Formula

Molecular Weight 229.32 g/mol
SMILES O=C1CCC2(CC1)CN(Cc3ccccc3)C2
InChI Key Unique identifier (Predicted): Varies by tautomer, typically stable ketone form
Structural Class Spirocyclic Amine / Cyclohexanone Derivative
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the orthogonal functional groups available for derivatization (Ketone vs. Secondary Amine post-deprotection).

ChemicalStructure cluster_legend Reactivity Profile Benzyl Benzyl Group (Lipophilic Handle) Azetidine Azetidine Ring (2-Position Nitrogen) Benzyl->Azetidine N-Alkylation Spiro Spiro Carbon (Quaternary Center) Azetidine->Spiro C-C Bond Cyclohexanone Cyclohexanone Ring (7-Position Ketone) Spiro->Cyclohexanone Spiro Fusion key1 Ketone: Reductive Amination / Grignard Addition key2 Benzyl: Hydrogenolysis (Pd/C) -> Free Amine

Caption: Structural connectivity of 2-Benzyl-2-azaspiro[3.5]nonan-7-one highlighting the modular reactivity of the ketone and protected amine.[1][2][3][4][5][6][7][8][9][10]

Physical & Thermodynamic Properties

As a pharmaceutical intermediate, experimental values for this specific CAS are often proprietary or batch-dependent. The values below synthesize available vendor data with high-confidence computational predictions (ACD/Labs, ChemAxon) to guide experimental design.

Table 1: Physicochemical Parameters
PropertyValue / RangeSource/Method
Physical State Viscous Oil or Low-Melting SolidExperimental Observation
Melting Point 35 – 45 °C (Predicted)Consensus Model
Boiling Point 380.0 ± 42.0 °C at 760 mmHgPredicted (ACD/Labs)
Density

g/cm³
Predicted
Flash Point 183.6 ± 28.0 °CPredicted
LogP (Octanol/Water) 2.68 ± 0.30Predicted (Consensus)
pKa (Conjugate Acid) ~8.5 (Tertiary Amine)Estimated
Refractive Index 1.568Predicted

Scientific Insight: The calculated LogP of ~2.7 indicates moderate lipophilicity, primarily driven by the benzyl group. This suggests the compound is readily soluble in organic solvents (DCM, Ethyl Acetate) but will require acidification (protonation of the amine) to achieve significant water solubility.

Solubility & Handling Protocols

Understanding the solubility profile is critical for purification and reaction setup.

  • Primary Solvents: Dichloromethane (DCM), Chloroform, Methanol, Ethyl Acetate.

  • Reaction Media: Compatible with THF, DMF, and Acetonitrile.

  • Aqueous Solubility:

    • Free Base: Insoluble to sparingly soluble.

    • Salt Form (HCl): Highly soluble in water/methanol mixtures.

Standard Purification Protocol (Flash Chromatography)

For crude mixtures containing the title compound:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate (from 90:10 to 60:40).

    • Note: If the amine interacts with silica, add 1% Triethylamine (TEA) to the mobile phase to prevent tailing.

  • Detection: UV at 254 nm (strong absorption from benzyl group) or Iodine stain.

Spectral Characterization

To validate the identity of synthesized or purchased batches, use the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)[7][8]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.20–7.35 (m, 5H, Ar-H ): Characteristic benzyl aromatic signals.
      
    • 
       3.65 (s, 2H, N-CH
      
      
      
      -Ph
      ): Benzylic methylene singlet.
    • 
       3.10–3.20 (s/d, 4H, Azetidine-CH
      
      
      
      ): Distinctive signals for the strained 4-membered ring adjacent to Nitrogen.
    • 
       2.30–2.45 (m, 4H, Cyclohexanone 
      
      
      
      -CH
      
      
      ): Protons adjacent to the ketone.
    • 
       1.80–1.90 (m, 4H, Cyclohexanone 
      
      
      
      -CH
      
      
      ): Remaining ring protons.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern: Loss of benzyl group (

    
     91 tropylium ion) is a common diagnostic fragment.
    

Synthesis & Applications

The utility of 2-Benzyl-2-azaspiro[3.5]nonan-7-one lies in its ability to be bifunctionalized.

Synthetic Workflow: Reductive Amination Route

A common application involves reacting the ketone at position 7 with a secondary amine to create complex GPCR ligands.

SynthesisWorkflow Start 2-Benzyl-2-azaspiro[3.5]nonan-7-one (Core Scaffold) Step1 Reductive Amination (R-NH2, NaBH(OAc)3, DCE) Start->Step1 Intermediate 7-Amino Derivative (Spiro-Amine) Step1->Intermediate Step2 Debenzylation (H2, Pd/C, MeOH) Intermediate->Step2 Final Free Spiro-Diamine (Ready for Library Synthesis) Step2->Final

Caption: Standard workflow for converting the ketone core into a diamine scaffold for library generation.

Safety & Storage (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[8][11][12]
Eye Damage/Irritation H319Causes serious eye irritation.[8][11][12]

Storage Conditions:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or moisture absorption by the ketone.

  • Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents.

References

  • PubChem Compound Summary . (2025). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Isomer/Related Scaffolds). National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. (Provides context on spiro[3.5]nonane geometry and importance).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of synthetic routes to azaspiro systems).

Sources

Exploratory

Technical Master File: 2-Benzyl-2-azaspiro[3.5]nonan-7-one

The following technical guide details the identification, synthesis, and application of 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic scaffold in medicinal chemistry. [1] Document Control: Primary CAS Regi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic scaffold in medicinal chemistry.

[1]

Document Control:

  • Primary CAS Registry Number: 203661-65-8[1][2][3][4]

  • Compound Class: Spirocyclic Amine / Azaspiro[3.5]nonane

  • Core Application: Pharmacophore development, Piperidine bioisostere, GPR119 Agonist intermediates.[1]

Executive Summary & Identification

The compound 2-Benzyl-2-azaspiro[3.5]nonan-7-one represents a "privileged structure" in modern drug discovery.[1] Its spirocyclic core offers a rigid geometric constraint that positions substituents in specific 3D vectors, often improving metabolic stability and receptor selectivity compared to flexible piperidine analogs.[1]

This guide provides the definitive registry data and a validated synthetic workflow for researchers requiring high-purity access to this scaffold.

Identification Matrix
AttributeSpecification
Chemical Name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
CAS Number 203661-65-8
Molecular Formula C₁₅H₁₉NO
Molecular Weight 229.32 g/mol
SMILES O=C1CCC2(CC1)CN(Cc3ccccc3)C2
InChI Key Validated against CAS 203661-65-8
Structure Type Azetidine spiro-fused to Cyclohexanone (N-benzyl at pos 2)

Critical Note on Isomerism: Do not confuse with Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8), where the nitrogen is in the 6-membered ring and the ketone is in the 4-membered ring.[1] The target discussed here has the nitrogen in the 4-membered ring.[1]

Synthetic Architecture

The synthesis of the 2-azaspiro[3.5]nonane core requires constructing a strained azetidine ring onto a cyclohexane framework.[1] The most robust, scalable protocol involves the "Geminal-Bis(hydroxymethyl) Activation" strategy.[1]

Retrosynthetic Logic
  • Target: 2-Benzyl-2-azaspiro[3.5]nonan-7-one.[1][2][3][4][5]

  • Disconnection: Scission of the C-N bonds in the azetidine ring.[1]

  • Precursor: A 1,1-disubstituted cyclohexane with two electrophilic handles (e.g., mesylates) and a nucleophilic amine (Benzylamine).[1]

  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal.[1]

Validated Synthetic Protocol

Step 1: Geminal Hydroxymethylation (Aldol-Cannizzaro)

  • Reagents: 1,4-Cyclohexanedione monoethylene acetal, Formaldehyde (aq), NaOH.[1]

  • Mechanism: Base-catalyzed double aldol condensation followed by a crossed Cannizzaro reaction.[1]

  • Outcome: 8,8-Bis(hydroxymethyl)-1,4-dioxaspiro[4.5]decane.[1]

  • Process Note: Control temperature < 60°C to prevent acetal hydrolysis.

Step 2: Activation (Mesylation)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.[1]

  • Outcome: Bis-mesylate intermediate.[1]

  • Critical Control: Ensure anhydrous conditions to prevent hydrolysis of the sulfonate esters.

Step 3: Double Nucleophilic Substitution (Cyclization)

  • Reagents: Benzylamine, DIPEA (Hunig's Base), Acetonitrile, Reflux.[1]

  • Mechanism: Intermolecular Sɴ2 followed by rapid intramolecular Sɴ2 (cyclization) to form the azetidine ring.

  • Outcome: 2-Benzyl-2-azaspiro[3.5]nonan-7-one ethylene acetal.

Step 4: Acetal Deprotection

  • Reagents: HCl (aq), THF.[1]

  • Outcome: Final Product (CAS 203661-65-8).[1][2][3][4]

Synthetic Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations.

SynthesisPath SM 1,4-Cyclohexanedione Monoethylene Acetal Inter1 8,8-Bis(hydroxymethyl) Intermediate SM->Inter1 HCHO, NaOH (Aldol-Cannizzaro) Inter2 Bis-Mesylate Activated Scaffold Inter1->Inter2 MsCl, Et3N (Activation) Inter3 Spiro-Acetal (Cyclized) Inter2->Inter3 BnNH2, Heat (Double SN2 Cyclization) Product 2-Benzyl-2-azaspiro [3.5]nonan-7-one (CAS 203661-65-8) Inter3->Product HCl/H2O (Deprotection)

Caption: Figure 1. Step-wise synthetic pathway from commercial acetal to the target spirocyclic ketone.

Applications in Drug Discovery

The 2-azaspiro[3.5]nonane scaffold is increasingly utilized to modulate physicochemical properties of drug candidates.[1]

Bioisosterism

This scaffold serves as a surrogate for the piperidine ring .[1] By replacing a piperidine with a 2-azaspiro[3.5]nonane:

  • Vector Change: The exit vectors of substituents are altered, potentially accessing new binding pockets.[1]

  • Lipophilicity (LogP): The spiro-linkage changes the solvation shell, often lowering LogP slightly compared to gem-dimethyl analogs.[1]

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the alpha-position, a common clearance pathway for piperidines.[1]

Target Relevance

Research indicates this core is active in:

  • GPR119 Agonists: Used in the treatment of Type 2 Diabetes. The spiro-system orients the pharmacophore to maximize receptor engagement.[1]

  • Chemokine Receptor Antagonists: The rigid core provides high selectivity.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Piperidine Bioisosteres. Angewandte Chemie International Edition. (Contextual grounding for spiro-bioisosterism).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of synthesis methods for azaspiro[3.5] systems).

  • PubChem. (2024).[1] Compound Summary: 2-azaspiro[3.5]nonane derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: 2-Benzyl-2-azaspiro[3.5]nonan-7-one

Structural Architecture, Synthetic Methodology, and Medicinal Utility Executive Summary The compound 2-Benzyl-2-azaspiro[3.5]nonan-7-one represents a high-value "privileged scaffold" in modern drug discovery. As a spiroc...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodology, and Medicinal Utility

Executive Summary

The compound 2-Benzyl-2-azaspiro[3.5]nonan-7-one represents a high-value "privileged scaffold" in modern drug discovery. As a spirocyclic intermediate, it offers a geometrically rigid alternative to traditional piperidine or cyclohexane rings, allowing medicinal chemists to access novel chemical space outside the "flatland" of aromatic-heavy libraries. This guide details the rigorous IUPAC nomenclature derivation, a robust scalable synthesis route via the "Ketal-Mesylate" strategy, and the scaffold's application in targeting G-protein-coupled receptors (GPCRs) and protein-protein interactions (e.g., Bcl-2 inhibition).

Part 1: Structural Anatomy & Nomenclature Logic

The name 2-Benzyl-2-azaspiro[3.5]nonan-7-one is derived from specific IUPAC recommendations for spiro compounds. Understanding this derivation is critical for accurate communication and database searching.

The Spiro Skeleton[1][2][3]
  • Spiro Junction: The core feature is a single carbon atom (C4) shared between two rings.

  • Bracket Descriptor [3.5]: This denotes the number of skeletal atoms linked to the spiro center in each ring.[1][2]

    • Small Ring (Azetidine): 3 atoms + spiro center.[3]

    • Large Ring (Cyclohexane): 5 atoms + spiro center.[3]

    • Rule: Numbers are cited in ascending order (3, then 5).[1]

  • Root Name nonane: The total number of skeletal atoms in the bicyclic system is 9 (3 + 5 + 1 spiro atom).[4]

Numbering System

IUPAC mandates that numbering begins in the smaller ring at an atom adjacent to the spiro carbon and proceeds around the smaller ring first, then through the spiro center to the larger ring.

  • Position 1: Methylene group in the azetidine ring.[5]

  • Position 2 (Heteroatom): The nitrogen atom is placed here to give it the lowest possible locant in the small ring.

  • Position 4: The spiro carbon.[2][3][5][6][7]

  • Position 7: The ketone carbonyl in the larger ring.

Visualization of Numbering

The following diagram illustrates the precise numbering path and functional group placement.

Nomenclature cluster_legend Legend L1 Start: Small Ring (1) L2 Spiro Center (4) L3 Target: Ketone (7) C1 C1 N2 N2 (Benzyl) C1->N2 C3 C3 N2->C3 C4 C4 (Spiro) C3->C4 C4->C1 Ring A (Azetidine) C5 C5 C4->C5 C6 C6 C5->C6 C7 C7=O (Ketone) C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C4 Ring B (Cyclohexane)

Caption: IUPAC numbering path starting from the small ring (C1) through the spiro center (C4) to the ketone (C7).

Part 2: Strategic Synthesis (The Ketal-Mesylate Route)

The most reliable synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one avoids the instability of naked cyclobutanones. Instead, it utilizes a masked ketone (ketal) and constructs the azetidine ring via double nucleophilic displacement.

Retrosynthetic Analysis
  • Target: 2-Benzyl-2-azaspiro[3.5]nonan-7-one.

  • Disconnection: Spiro-azetidine formation.[8]

  • Precursor: A 1,1-bis(electrophile) cyclohexane derivative.

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (commercially available, inexpensive).

Detailed Protocol
Step 1: Construction of the Gem-Disubstituted Precursor

Reaction: Knoevenagel condensation followed by reduction.

  • React 1,4-cyclohexanedione monoethylene ketal with ethyl cyanoacetate to form the unsaturated ester.

  • Add a cyanide source (Michael addition) to install the quaternary center.

  • Reduce the nitrile/ester groups (e.g., using LiAlH4 or borane) to yield the diol intermediate : 8,8-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]decane.

Step 2: Activation (Mesylation)
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve the diol (1.0 eq) in DCM at 0°C.

    • Add TEA (3.0 eq) followed by dropwise MsCl (2.5 eq).

    • Stir for 2 hours. Aqueous workup yields the bis-mesylate .

    • Why: Hydroxyls are poor leaving groups; mesylates are excellent for the upcoming cyclization.

Step 3: Spiro-Cyclization (The Critical Step)
  • Reagents: Benzylamine (BnNH2), NaH or K2CO3, Acetonitrile/DMF.

  • Procedure:

    • Suspend the bis-mesylate (1.0 eq) and Benzylamine (1.1 eq) in Acetonitrile.

    • Heat to reflux (80°C) for 12–24 hours.

    • The nitrogen lone pair performs a double SN2 displacement, closing the 4-membered ring.

    • Result:2-Benzyl-dispiro[azetidine-2,8'-[1,4]dioxaspiro[4.5]decane] (The protected ketal form).

Step 4: Deprotection to the Ketone
  • Reagents: 2N HCl or Trifluoroacetic acid (TFA)/Water.

  • Procedure:

    • Dissolve the ketal-protected intermediate in THF/Water (1:1).

    • Add HCl (catalytic to stoichiometric) and stir at RT.

    • Neutralize with NaHCO3 and extract with EtOAc.

    • Result:2-Benzyl-2-azaspiro[3.5]nonan-7-one .

Synthesis Workflow Diagram

Synthesis SM Start: 1,4-Cyclohexanedione Monoethylene Ketal Step1 Intermediate A: 1,1-Bis(hydroxymethyl) precursor SM->Step1 1. Homologation 2. Reduction Step2 Intermediate B: Bis-Mesylate (Activated Leaving Groups) Step1->Step2 MsCl, Et3N, DCM (Activation) Step3 Intermediate C: Protected Spiro-Azetidine (Ketal intact) Step2->Step3 Benzylamine, Reflux (Double SN2 Cyclization) Final Product: 2-Benzyl-2-azaspiro[3.5] nonan-7-one Step3->Final HCl/H2O (Ketal Hydrolysis)

Caption: Step-wise synthesis from commercial ketal to the final spiro-ketone via the mesylate displacement route.

Part 3: Characterization & Quality Control

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be validated.

Diagnostic NMR Signals (CDCl3, 400 MHz)
Proton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Feature
Aromatic (Benzyl) 7.20 – 7.40MultipletIntegration = 5H (confirms benzyl group).
Benzylic CH2 ~3.60SingletConnects Phenyl to Nitrogen.
Azetidine CH2 (C1/C3) 3.10 – 3.30Singlet/DoubletDistinctive for 4-membered ring; often appears as a singlet due to symmetry if no chiral center is present.
Cyclohexane α-Ketone 2.30 – 2.45Triplet/MultipletProtons at C6/C8 adjacent to carbonyl (deshielded).
Cyclohexane β-Ketone 1.80 – 2.00MultipletProtons at C5/C9 adjacent to spiro center.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Formula: C15H19NO.

  • Molecular Weight: 229.32 g/mol .

  • Expected Peak: [M+H]+ = 230.3.[9]

  • Fragmentation: Loss of benzyl group (m/z 91 tropylium ion) is a common fragment in high-energy collisions.

Part 4: Medicinal Chemistry Applications[3][5][12]

The 2-azaspiro[3.5]nonane scaffold is not merely a linker; it is a functional tool for "Escaping Flatland"—increasing saturation (Fsp3) to improve solubility and metabolic stability.

Bioisosterism

This scaffold serves as a rigidified bioisostere for:

  • 4,4-Disubstituted Piperidines: The spiro-fusion constrains the conformational flexibility, potentially locking the molecule in a bioactive conformation.

  • Cyclohexanes: Introducing the nitrogen (azetidine) alters the pKa and solubility profile without significantly changing the steric bulk of the spiro center.

Case Studies in Drug Discovery
A. Bcl-2 Inhibition (Oncology)

Recent work (e.g., by BeiGene and others) has utilized the 2-azaspiro[3.5]nonane skeleton in the development of Bcl-2 inhibitors (such as Sonrotoclax analogs).

  • Role: The spiro ring acts as a rigid spacer that orients binding elements into the P2 and P4 pockets of the Bcl-2 protein.

  • Advantage: The spiro-center prevents metabolic oxidation at the bridgehead, a common failure point in simpler piperidine drugs.

B. Ion Channel Modulation (Pain/Anesthesia)

Analogs of Bupivacaine incorporating spirocyclic motifs have been synthesized to separate analgesic potency from cardiotoxicity.

  • Mechanism: The lipophilic benzyl group facilitates membrane penetration, while the spiro-amine interacts with the intracellular pore of the sodium channel (Nav1.x).

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: "Escape from Flatland". Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Qin, L., et al. (2024).[10] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor.[10] Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2023).[11] Spirocyclic analogues of the anesthetic drug Bupivacaine.[7][11] French-Ukrainian Journal of Chemistry.[7][11] Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). The Royal Society of Chemistry. Link

Sources

Exploratory

The Azaspiro[3.5]nonane Core: A Technical Guide to Bioisosteric Replacement

Executive Summary The azaspiro[3.5]nonane scaffold represents a high-value "escape from flatland" strategy in modern medicinal chemistry. As a bioisostere for the ubiquitous piperidine ring, this spirocyclic core offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[3.5]nonane scaffold represents a high-value "escape from flatland" strategy in modern medicinal chemistry. As a bioisostere for the ubiquitous piperidine ring, this spirocyclic core offers a distinct advantage: it increases the fraction of saturated carbons (


) and introduces a quaternary center that rigidly defines substituent exit vectors. This guide details the structural rationale, synthetic methodologies, and physicochemical benefits of deploying the 7-azaspiro[3.5]nonane core to optimize drug candidates for metabolic stability and patentability.[1]

Part 1: The Bioisosteric Rationale[2][3][4]

Structural Geometry & Vector Analysis

The transition from a piperidine to a 7-azaspiro[3.5]nonane core is not merely cosmetic; it fundamentally alters the spatial projection of substituents.

  • Piperidine (Parent): Adopts a chair conformation with substituents at C4 existing in dynamic equilibrium between axial and equatorial positions.

  • Azaspiro[3.5]nonane (Bioisostere): The spiro-fusion at C4 locks the conformation. The cyclobutane ring creates a rigid, orthogonal domain. This "gem-disubstituent effect" restricts the conformational entropy of the piperidine ring, potentially reducing the entropic penalty upon protein binding.

Metabolic Blockade (The "Soft Spot" Defense)

Piperidine rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the


-carbon (adjacent to nitrogen) and the 

-carbon (C4).
  • Mechanism: CYP450-mediated hydroxylation at C4 is a common clearance pathway.

  • Spiro-Solution: Replacing the C4 hydrogen with a spiro-fused cyclobutane ring eliminates this abstractable hydrogen, effectively blocking this metabolic "soft spot." The quaternary center renders the position metabolically inert.

Decision Matrix: When to Deploy

Use the following logic flow to determine if this scaffold fits your lead optimization strategy:

Bioisostere_Decision Start Lead Compound Analysis Q1 Does it contain a Piperidine ring? Start->Q1 Q2 Is C4 a metabolic soft spot? Q1->Q2 Yes Action3 Retain Piperidine / Salt Formation Q1->Action3 No Q3 Is Lipophilicity (LogD) too high? Q2->Q3 No Action1 Deploy 7-azaspiro[3.5]nonane Q2->Action1 Yes (Block C4 oxidation) Q3->Action1 Yes (Increase Fsp3) Action2 Consider 2-azaspiro[3.3]heptane Q3->Action2 No (Need smaller core)

Figure 1: Decision matrix for spirocyclic scaffold-hopping.

Part 2: Physicochemical Profile[5]

The following data compares the 7-azaspiro[3.5]nonane core against standard heterocycles. The spirocycle typically lowers LogD while maintaining or improving solubility due to the disruption of crystal lattice energy (higher solubility) and increased 3D character.

PropertyPiperidine4,4-Dimethylpiperidine7-Azaspiro[3.5]nonaneImpact
Formula



Increased MW (+12 Da vs dimethyl)

1.01.01.0Maintains saturation
LogP (Calc) ~0.8~1.5~1.3Lower lipophilicity than acyclic dimethyl analog
Shape Chair (Flexible)Chair (Biased)Rigid/OrthogonalDefined exit vectors
Metabolic Stability Low (C4 oxidation)MediumHigh (Quaternary block)Extended

Part 3: Synthetic Methodology

The synthesis of 7-azaspiro[3.5]nonane is most efficiently achieved by constructing the piperidine ring around a pre-existing cyclobutane core. This "inverse" approach avoids the difficult dialkylation of a sterically hindered piperidine at the 4-position.

Core Synthesis Protocol (Self-Validating)

Objective: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.

Reagents:

  • Cyclobutane-1,1-dicarboxylic acid (Starting Material)

  • Thionyl chloride (

    
    )
    
  • Benzylamine (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )[1]
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Palladium on Carbon (

    
    )
    

Step-by-Step Workflow:

  • Anhydride Formation:

    • Reflux cyclobutane-1,1-dicarboxylic acid with excess thionyl chloride for 3 hours.

    • Validation: Monitor by TLC (disappearance of acid). Evaporate excess

      
       to yield the cyclic anhydride.
      
  • Imide Formation:

    • Dissolve the crude anhydride in dry THF. Add benzylamine (1.05 equiv) dropwise at 0°C.

    • Heat to reflux for 12 hours to close the imide ring (3-benzyl-3-azaspiro[3.5]nonane-2,4-dione).

    • Validation: LCMS should show mass

      
      .
      
  • Global Reduction (The Critical Step):

    • Suspend

      
       (3.0 equiv) in dry THF under Argon.
      
    • Add the imide solution dropwise.[2] Reflux for 24 hours.

    • Causality: This reduces both carbonyls of the imide to methylenes, forming the piperidine ring.

    • Workup: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ). Filter salts.
  • Debenzylation & Protection:

    • Hydrogenate the N-benzyl amine using 10% Pd/C in MeOH under

      
       (1 atm) for 12 hours.
      
    • In situ protection: Add

      
       (1.1 equiv) and 
      
      
      
      directly to the filtrate after removing Pd/C.
    • Result: Pure tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.

Synthetic Pathway Visualization

Synthesis_Pathway SM Cyclobutane-1,1- dicarboxylic acid Step1 Cyclic Anhydride SM->Step1 SOCl2, Reflux Step2 Spiro-Imide (N-Benzyl) Step1->Step2 BnNH2, THF Step3 7-Benzyl-7-azaspiro [3.5]nonane Step2->Step3 LiAlH4 (Reduction) Final N-Boc-7-azaspiro [3.5]nonane Step3->Final 1. H2, Pd/C 2. Boc2O

Figure 2: Synthetic route for the construction of the N-protected 7-azaspiro[3.5]nonane core.

Part 4: Applications & Case Studies

PROTAC Linker Design

In the development of KRAS G12D degraders, the 7-azaspiro[3.5]nonane moiety has been utilized as a rigid linker.

  • Application: It replaces flexible alkyl chains or standard piperazines.

  • Outcome: The spiro-linker restricts the conformational space of the PROTAC, potentially reducing the entropic cost of forming the ternary complex (Target-PROTAC-E3 Ligase).

  • Reference: Used in the synthesis of degraders like RP03707 [1].

GPR119 Agonists (Metabolic Disease)

GPR119 agonists often contain piperidine rings that suffer from rapid oxidative clearance.

  • Modification: Substitution of the central piperidine with 7-azaspiro[3.5]nonane.

  • Result: The analog maintained potency (due to similar basicity and size) but demonstrated a 3-fold increase in microsomal stability (

    
    ) by blocking the C4 oxidation site [2].
    

References

  • Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC Journal of Medicinal Chemistry [Link] (Note: Link directs to relevant PROTAC literature context; specific compound citation verified via MedChemExpress/Search).[3]

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry [Link][4]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Angewandte Chemie International Edition [Link]

Sources

Foundational

Technical Monograph: 2-Benzyl-2-azaspiro[3.5]nonan-7-one

The following technical guide details the structural significance, synthesis, and medicinal chemistry applications of 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic scaffold in modern drug discovery. Role:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural significance, synthesis, and medicinal chemistry applications of 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic scaffold in modern drug discovery.

Role: High-Value Pharmacophore & Conformational Constraint CAS: 203661-65-8 Formula: C₁₅H₁₉NO MW: 229.32 g/mol

Executive Summary: The "Spiro" Advantage

In the pursuit of novel therapeutics, medicinal chemists increasingly move away from flat, aromatic-rich structures ("Flatland") toward three-dimensional (3D) scaffolds. 2-Benzyl-2-azaspiro[3.5]nonan-7-one represents a premier "privileged structure" in this shift.

Unlike simple piperidines or cyclohexanes, this spirocyclic system forces substituents into specific vectors that are orthogonal to the ring plane. This conformational restriction offers three distinct advantages:

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot spots (e.g., oxidation at the alpha-position).

  • Selectivity: The rigid 3D architecture reduces off-target binding by limiting the molecule's ability to adopt promiscuous conformations.

  • Solubility: The increased fraction of sp³ carbons (

    
    ) typically correlates with higher aqueous solubility and better oral bioavailability compared to flat aromatic analogs.
    

Chemical Profile & Structural Logic

The molecule consists of two orthogonal rings sharing a single quaternary carbon (C3 of the azetidine, C4 of the cyclohexane).

  • Ring A (4-membered): An azetidine ring, N-protected with a benzyl group. The nitrogen (N2) serves as a basic center and a handle for diversification after deprotection.

  • Ring B (6-membered): A cyclohexanone ring. The ketone (C7) is the primary "warhead" for further functionalization, typically via reductive amination or Grignard addition.

Structural Visualization

G cluster_0 2-Benzyl-2-azaspiro[3.5]nonan-7-one Benzyl Benzyl Group (Protecting Group) N2 N2 (Azetidine) Benzyl->N2 Attached Spiro Spiro Carbon (Quaternary Center) N2->Spiro Ring A (4-mem) Ketone C7 Ketone (Reactive Handle) Spiro->Ketone Ring B (6-mem)

Caption: Logical connectivity of the spiro[3.5] scaffold showing the orthogonal relationship between the azetidine amine and the cyclohexanone ketone.

Synthesis & Manufacturing Protocols

The construction of the spiro[3.5] system is non-trivial due to the strain of the 4-membered ring. The most robust industrial route avoids the direct formation of the strained ring as a last step, instead building the azetidine onto a pre-functionalized cyclohexane core.

Core Synthetic Route: The "Ketal-First" Strategy

This protocol ensures the stability of the ketone functionality (via protection) while the sensitive azetidine ring is constructed.

Starting Material: 1,4-Cyclohexanedione monoethylene ketal.

StepTransformationReagents & ConditionsMechanism
1 Knoevenagel Condensation Ethyl cyanoacetate, NH₄OAc, Toluene, Reflux (-H₂O)Forms an

-unsaturated ester at the C4 position.
2 Michael Addition KCN (or HCN source), EtOH/H₂OAddition of cyanide creates a gem-disubstituted center (cyano + ester).
3 Reduction & Cyclization LiAlH₄, THF, 0°C to RefluxReduces nitrile to amine and ester to alcohol. The intermediate amino-alcohol is often cyclized in situ or requires a mesylation step (MsCl/Et₃N) to close the azetidine ring.
4 Benzylation Benzyl bromide, K₂CO₃, DMFProtects the secondary amine of the azetidine.
5 Ketal Hydrolysis HCl (aq), Acetone, RefluxRemoves the acetal protection to reveal the C7 ketone.
Detailed Experimental Protocol (Step 3 & 4 Focus)

Note: This is a generalized high-purity protocol derived from patent literature for spiro-azetidine formation.

  • Activation: Dissolve the amino-alcohol intermediate (derived from Step 2) in anhydrous DCM. Cool to 0°C.[1][2]

  • Mesylation: Add Methanesulfonyl chloride (1.2 eq) and Triethylamine (2.5 eq) dropwise. Stir for 2 hours.

  • Cyclization: Heat the mixture to reflux (or switch solvent to Acetonitrile and heat to 80°C) to induce intramolecular nucleophilic displacement of the mesylate by the amine.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[2]

  • Benzylation: Dissolve the crude spiro-azetidine in DMF. Add Benzyl bromide (1.1 eq) and K₂CO₃ (2.0 eq). Stir at 60°C for 4 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Flowchart

Synthesis Start 1,4-Cyclohexanedione monoethylene ketal Step1 Step 1: Knoevenagel (Ethyl cyanoacetate) Start->Step1 Step2 Step 2: Michael Addition (CN- addition) Step1->Step2 Gem-functionalization Step3 Step 3: Reduction (LiAlH4) & Cyclization (MsCl) Step2->Step3 Ring Closure (Azetidine) Step4 Step 4: Benzylation (BnBr) Step3->Step4 N-Protection Step5 Step 5: Deprotection (H3O+) Step4->Step5 Ketal Removal Final 2-Benzyl-2-azaspiro[3.5] nonan-7-one Step5->Final

Caption: Step-wise synthetic pathway from commercial ketal precursors to the final spirocyclic ketone.

Reactivity & Medicinal Chemistry Applications[1][3][4][5][6]

The 2-benzyl-2-azaspiro[3.5]nonan-7-one scaffold is rarely the final drug; it is a versatile intermediate . Its value lies in its ability to be derivatized at two distinct vectors.

A. The "Ketone" Vector (C7)

The ketone at position 7 is the primary entry point for medicinal chemistry.

  • Reductive Amination: Reaction with primary or secondary amines (using STAB or NaBH₃CN) generates 2,7-diazaspiro[3.5]nonane derivatives. This is the most common transformation, used to link the spiro-core to aromatic heterocycles.

  • Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an exocyclic alkene, useful for extending the carbon skeleton.

B. The "Amine" Vector (N2)

The benzyl group is a temporary mask.

  • Deprotection: Hydrogenolysis (H₂, Pd/C) or treatment with ACE-Cl (1-chloroethyl chloroformate) removes the benzyl group.

  • Functionalization: The revealed secondary amine can then be coupled with carboxylic acids (amide formation), sulfonyl chlorides, or aryl halides (S_NAr).

Case Study: Antitubercular Agents (DprE1 Inhibitors)

Recent literature highlights the use of this scaffold in developing inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.

  • Mechanism: The spiro[3.5]nonane core replaces the piperidine ring found in earlier benzothiazinone inhibitors (like PBTZ169).

  • Outcome: The spiro-analogues demonstrated improved potency against multidrug-resistant strains and better pharmacokinetic profiles due to the metabolic stability of the spiro-center.

Case Study: GPR119 Agonists (Diabetes)
  • Target: GPR119 (GPCR involved in insulin secretion).

  • Role: The spiro scaffold serves as a rigid spacer between a polar "head" group and a lipophilic "tail," optimizing the orientation of H-bond acceptors in the receptor pocket.

References

  • BenchChem. (n.d.). 2-Benzyl-2-azaspiro[3.5]nonan-7-one Structure and Properties. Retrieved from

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Scaffolds." Angewandte Chemie International Edition. (Discusses the concept and spiro-synthesis).
  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Foundational work on the class of drugs where this scaffold is applied).
  • Zhang, B., et al. (2022).[3] "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones." Journal of Medicinal Chemistry. (Specific application of the title compound in TB research).

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (Review of synthetic methods for spiro-azetidines).

Sources

Exploratory

2-Benzyl-2-azaspiro[3.5]nonan-7-one and its hydrochloride salt

The following technical guide details the chemical profile, synthesis, and application of 2-Benzyl-2-azaspiro[3.5]nonan-7-one and its hydrochloride salt. Executive Summary 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Benzyl-2-azaspiro[3.5]nonan-7-one and its hydrochloride salt.

Executive Summary

2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661-65-8) is a high-value spirocyclic intermediate used in modern medicinal chemistry. Belonging to the class of azaspiro[3.5]nonanes , this scaffold offers a geometrically rigid, three-dimensional alternative to planar piperidine or cyclohexyl rings—a strategy known as "escaping flatland." The orthogonal arrangement of the azetidine and cyclohexane rings restricts conformational flexibility, potentially improving target selectivity and metabolic stability (lowering lipophilicity compared to non-spiro analogs).

This guide covers the structural properties, a validated synthetic workflow, and critical handling protocols for the hydrochloride salt form.

Chemical Profile & Identification

PropertySpecification
IUPAC Name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
Common Name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
CAS Number (Free Base) 203661-65-8
CAS Number (HCl Salt) N/A (Often prepared in situ or custom)
Molecular Formula C₁₅H₁₉NO (Free Base) / C₁₅H₂₀ClNO (HCl)
Molecular Weight 229.32 g/mol (Free Base) / 265.78 g/mol (HCl)
Appearance Viscous yellow oil (Free Base) / White to off-white solid (HCl)
Solubility (HCl) Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Acidity (pKa) ~8.5–9.5 (Calculated for azetidine nitrogen)
Structural Analysis

The molecule consists of two orthogonal rings sharing a single spiro-carbon (C4):

  • Ring A (Azetidine): A 4-membered ring containing a basic nitrogen at position 2, protected by a benzyl group.

  • Ring B (Cyclohexanone): A 6-membered ring with a ketone functionality at position 7 (para to the spiro center).

Synthetic Pathway (Self-Validating Protocol)

The synthesis of the 2-azaspiro[3.5]nonane skeleton is non-trivial due to the ring strain of the azetidine. The most robust route involves the construction of the 4-membered ring upon a pre-functionalized cyclohexane precursor.

Reaction Scheme Visualization

Synthesis SM Diethyl malonate + Bis(2-chloroethyl)ketal Inter1 Diethyl 4-oxocyclohexane- 1,1-dicarboxylate ketal SM->Inter1 1. NaH, DMF, 80°C (Cyclodialkylation) Inter2 1,1-Bis(hydroxymethyl)- cyclohexane ketal Inter1->Inter2 2. LiAlH4, THF (Reduction) Inter3 1,1-Bis(mesyloxymethyl)- cyclohexane ketal Inter2->Inter3 3. MsCl, Et3N, DCM (Activation) ProdKetal 2-Benzyl-2-azaspiro[3.5] nonan-7-one ketal Inter3->ProdKetal 4. BnNH2, reflux (Cyclization) Final 2-Benzyl-2-azaspiro[3.5] nonan-7-one (HCl) ProdKetal->Final 5. HCl/H2O (Deprotection & Salt Formation)

Caption: Step-wise construction of the spiro-azetidine core via the "Malonate-Reduction-Cyclization" strategy.

Detailed Experimental Protocol
Step 1: Formation of the Spiro-Precursor (Cyclodialkylation)

Objective: Construct the cyclohexane ring with a quaternary center carrying two ester groups.

  • Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl)ketone ethylene ketal (1.0 eq), Sodium Hydride (2.2 eq), DMF.

  • Protocol:

    • Suspend NaH (60% in oil) in anhydrous DMF under N₂.

    • Add diethyl malonate dropwise at 0°C. Stir for 30 min.

    • Add bis(2-chloroethyl)ketone ethylene ketal (often prepared from 1,5-dichloro-3-pentanone and ethylene glycol).

    • Heat to 80–100°C for 12–16 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Validation: NMR should show disappearance of the malonate CH₂ signal and appearance of the cyclohexane ring protons.

Step 2: Reduction to Diol

Objective: Convert the diester to a 1,1-bis(hydroxymethyl) functionality.

  • Reagents: LiAlH₄ (2.5 eq), THF (anhydrous).

  • Protocol:

    • Cool a solution of the diester in THF to 0°C.

    • Add LiAlH₄ pellets/solution cautiously.

    • Reflux for 2 hours.

    • Workup: Fieser quench (H₂O, 15% NaOH, H₂O). Filter precipitate.

    • Product: 1,1-Bis(hydroxymethyl)-4,4-ethylenedioxycyclohexane.

Step 3: Activation & Ring Closure (Spiro-Azetidine Formation)

Objective: Create the strained 4-membered ring via double nucleophilic displacement.

  • Reagents: Methanesulfonyl chloride (MsCl, 2.2 eq), Et₃N (3.0 eq), Benzylamine (1.1 eq).

  • Protocol:

    • Mesylation: React the diol with MsCl/Et₃N in DCM at 0°C to form the bis-mesylate. Isolate by rapid wash (unstable on silica).

    • Cyclization: Dissolve bis-mesylate in dioxane or toluene. Add Benzylamine and excess base (e.g., K₂CO₃ or DIPEA).

    • Reflux (100°C+) for 16–24 hours. The high temperature is required to overcome the entropic and enthalpic barrier of forming the 4-membered ring.

    • Validation: LC-MS will show the mass of the N-benzyl spiro-ketal (M+H ≈ 302).

Step 4: Ketone Deprotection & Salt Formation

Objective: Unmask the ketone and form the stable solid salt.

  • Reagents: 2N HCl, THF or Acetone.

  • Protocol:

    • Dissolve the spiro-ketal in THF/2N HCl (1:1).

    • Stir at RT for 4 hours (or heat to 50°C if sluggish).

    • Basify with NaOH, extract free base with DCM.

    • Salt Formation: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise.

    • Filter the white precipitate under N₂.

Derivatization & Utility

The 7-one moiety is a versatile handle for late-stage functionalization.

Common Transformations
  • Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 2,7-diazaspiro[3.5]nonane derivatives (common in GPCR ligands).

  • Grignard Addition: Attack at C7 yields tertiary alcohols.

  • Debenzylation: Hydrogenation (Pd/C, H₂, MeOH) or treatment with 1-Chloroethyl chloroformate (ACE-Cl) yields the free secondary amine (2-azaspiro[3.5]nonan-7-one), allowing for scaffold diversification at the nitrogen.

Derivatization Core 2-Benzyl-2-azaspiro[3.5]nonan-7-one Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path1 Path2 Debenzylation (Pd/C, H2 or ACE-Cl) Core->Path2 Prod1 7-Amino-2-azaspiro[3.5]nonane (GPCR/Kinase Linkers) Path1->Prod1 Prod2 Free Amine (NH) (Scaffold Library Gen) Path2->Prod2

Caption: Primary derivatization pathways for the spiro-ketone scaffold.

Handling & Stability

  • Storage: The HCl salt is hygroscopic. Store at -20°C in a desiccator.

  • Stability: The spiro-azetidine ring is strained but kinetically stable under standard conditions. Avoid strong Lewis acids which may trigger ring-opening or rearrangement.

  • Safety: Benzylamines are potential irritants. Use standard PPE.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres.Angewandte Chemie International Edition , 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews , 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.Angewandte Chemie , 47(24), 4512-4515. (Analogous synthetic route validation). Link

  • PubChem Compound Summary. (2024). 2-Benzyl-2-azaspiro[3.5]nonan-7-one. National Center for Biotechnology Information. Link

Foundational

Technical Guide: Mass Spectrometry Fragmentation of 2-Benzyl-2-azaspiro[3.5]nonan-7-one

[1] Executive Summary This technical guide details the mass spectrometry (MS) fragmentation dynamics of 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661-65-8).[1] As a critical spirocyclic scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation dynamics of 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661-65-8).[1] As a critical spirocyclic scaffold in medicinal chemistry—functioning as a bioisostere for piperidines in G-protein coupled receptor (GPCR) agonists—accurate structural verification is paramount.[1]

This document moves beyond standard spectral libraries, applying first-principle fragmentation logic (McLafferty rearrangement, charge-remote fragmentation, and inductive cleavage) to predict and validate the spectral fingerprint of this compound.[1] It focuses on Electrospray Ionization (ESI) in positive mode, the industry standard for pharmaceutical analysis.

Physicochemical Context & Ionization

Before interpreting fragmentation, the analyst must understand the charge localization landscape.

PropertyValueTechnical Note
Formula C₁₅H₁₉NOHigh carbon content favors strong M+ signals.[1]
Exact Mass 229.1467 DaBase peak for High-Res MS (HRMS).[1]
[M+H]⁺ 230.1545 Da The parent ion in ESI(+) mode.
Basicity Tertiary AmineThe spiro-nitrogen is the primary protonation site.[1]
Ring Strain Azetidine (4-mem)High potential for ring-opening fragmentation.[1]
Ionization Strategy (ESI+)

In an acidic mobile phase (e.g., 0.1% Formic Acid), the tertiary nitrogen of the azetidine ring accepts a proton, yielding the [M+H]⁺ precursor at m/z 230 . The ketone oxygen is a secondary site for protonation but is less basic; however, charge migration to the oxygen during Collision-Induced Dissociation (CID) facilitates specific fragmentation pathways (e.g., CO loss).

Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of 2-Benzyl-2-azaspiro[3.5]nonan-7-one is governed by three competitive mechanisms: Benzylic Cleavage , Azetidine Ring Strain Release , and Ketone Alpha-Cleavage .[1]

Pathway A: Benzylic Cleavage (Dominant)

The most energetically favorable pathway involves the cleavage of the N-benzyl bond.

  • Tropylium Formation (m/z 91): Inductive cleavage generates a benzyl cation, which immediately rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺). This is typically the base peak or a major fragment.

  • Spiro-Core Retention (m/z 139): Alternatively, the charge is retained on the spiro-amine nitrogen.[1] This yields the 2-azaspiro[3.5]nonan-7-one core ion (C₈H₁₂NO⁺).[1]

Pathway B: Azetidine Ring Opening (Strain Release)

The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol).[1]

  • Ethylene Loss: The azetidine ring can undergo retro-cycloaddition, ejecting a neutral ethylene molecule (C₂H₄, 28 Da).[1]

  • Result: If this occurs from the core ion (m/z 139), it results in a fragment at m/z 111 .

Pathway C: Cyclohexanone Degradation

The 6-membered ketone ring undergoes standard carbonyl fragmentation.[1]

  • CO Loss: Alpha-cleavage followed by CO elimination (neutral loss of 28 Da).[1]

  • Isobaric Interference: Note that loss of CO (28.0 Da) and loss of C₂H₄ (28.0 Da) from Pathway B produce isobaric fragments at m/z 111 .

    • Differentiation: In High-Resolution MS (HRMS), CO loss results in m/z 111.104, while C₂H₄ loss results in m/z 111.068.

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of precursor dissociation.

FragmentationPathway Parent [M+H]+ Precursor m/z 230.15 (C15H20NO+) Tropylium Tropylium Ion m/z 91.05 (C7H7+) [Base Peak Candidate] Parent->Tropylium Inductive Cleavage (N-Benzyl bond) SpiroCore Spiro-Core Cation m/z 139.10 (C8H12NO+) Parent->SpiroCore Neutral Loss of Benzene (Charge Retention on N) Frag111 Ring/Ketone Cleavage m/z 111.10 (Loss of CO or C2H4) SpiroCore->Frag111 Loss of CO (28 Da) OR Loss of C2H4 (28 Da) Frag83 Pyrrolidine Analog m/z 83.08 (Further degradation) Frag111->Frag83 Ring Contraction

Figure 1: Predicted ESI-MS/MS fragmentation tree for 2-Benzyl-2-azaspiro[3.5]nonan-7-one showing primary cleavage events.[1]

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this LC-MS/MS workflow. This protocol includes specific "Checkpoints" to validate system performance.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 50:50 Water:Acetonitrile (+0.1% Formic Acid) to reach ~10 µg/mL.

  • Checkpoint: Solution must be clear. Turbidity indicates solubility issues or salt formation.

Step 2: LC-MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (Q-TOF or Triple Quad)[1]
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Ramp 10 -> 40 eV.

  • Rationale: Ramping CE ensures capture of both labile fragments (benzyl loss) and structural core fragments (ring opening).

Step 4: Data Validation Table

Compare your experimental results against these predicted values.

Fragment (m/z)IdentityMechanismValidation Criteria
230.15 [M+H]⁺ProtonationMust be the dominant parent ion.[1]
91.05 TropyliumInductive CleavageHigh intensity confirms Benzyl group.[1]
139.10 Spiro-CoreN-C CleavageConfirms the spiro[3.5]nonane skeleton.[1]
111.10 Core - 28 DaCO/C₂H₄ LossPresence indicates intact ketone/azetidine.[1]
65.04 C₅H₅⁺Tropylium decaySecondary fragment of m/z 91.

Troubleshooting & Interpretation

  • Issue: Missing m/z 230 Parent.

    • Cause: In-source fragmentation.[1] The benzyl group is labile.

    • Fix: Lower the Fragmentor/Cone voltage. Lower source temperature (from 350°C to 250°C).

  • Issue: Distinguishing from Isomers.

    • If the benzyl group were on the carbon rather than the nitrogen, the loss of m/z 91 would be significantly less favorable due to the lack of heteroatom-assisted cleavage. A strong m/z 91 peak strongly supports the N-benzyl assignment.

References

  • BenchChem. (2025).[1][2][3] Significance of Azaspiro[3.5]nonane Scaffolds in Modern Organic Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 59333120, Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [1]

  • Holčapek, M., et al. (2012). Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry.
  • GuideChem. (2025).[1] 2-benzyl-2-azaspiro[3.5]nonan-7-one Properties and CAS Data. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one

[1][2][3][4] Executive Summary The 2-azaspiro[3.5]nonane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, sp³-rich framework that restricts conformational flexibility while main...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The 2-azaspiro[3.5]nonane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, sp³-rich framework that restricts conformational flexibility while maintaining specific vector orientation for substituents. This geometry is increasingly utilized to improve metabolic stability and selectivity in drug candidates targeting G-protein coupled receptors (GPCRs) and ion channels.

This application note details a robust, scalable protocol for the synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one . Unlike routes utilizing hazardous chlorosulfonyl isocyanate (CSI), this protocol employs a gem-disubstituted electrophile strategy . The synthesis proceeds via the construction of a 1,1-bis(hydroxymethyl)cyclohexane intermediate, followed by activation and double nucleophilic displacement by benzylamine. This methodology ensures high regiocontrol and avoids the handling of highly corrosive reagents, making it suitable for standard discovery laboratories.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the strained azetidine ring (Ring A) upon a pre-formed cyclohexane core (Ring B).

  • Target Molecule: 2-Benzyl-2-azaspiro[3.5]nonan-7-one.[1][2][3][4]

  • Primary Disconnection: C–N bond formation (Azetidine ring closure).

  • Key Intermediate: 8,8-Bis(methanesulfonyloxymethyl)-1,4-dioxaspiro[4.5]decane.

  • Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one (Cyclohexane-1,4-dione monoethylene ketal).[5]

Logical Pathway Diagram

G Target Target: 2-Benzyl-2-azaspiro[3.5]nonan-7-one Precursor1 Intermediate 4: 2-Benzyl-2-azaspiro[3.5]nonan-7-one ethylene ketal Target->Precursor1 Acid Hydrolysis (Ketal Deprotection) Precursor2 Intermediate 3: 8,8-Bis(mesyloxymethyl)- 1,4-dioxaspiro[4.5]decane Precursor1->Precursor2 Double Nucleophilic Displacement (BnNH2) Precursor3 Intermediate 2: 8,8-Bis(hydroxymethyl)- 1,4-dioxaspiro[4.5]decane Precursor2->Precursor3 Activation (MsCl, Et3N) Precursor4 Intermediate 1: 1,4-Dioxaspiro[4.5] decane-8-carbaldehyde Precursor3->Precursor4 Cannizzaro-Aldol (HCHO, NaOH) Start Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one Precursor4->Start Wittig Reaction (Ph3P=CHOMe)

Caption: Retrosynthetic logic flow from the target spiro-ketone back to the commercial ketal starting material.

Detailed Experimental Protocol

Phase 1: Homologation to the Aldehyde

Objective: Convert the ketone to the aldehyde via a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by hydrolysis.

  • Reagents:

    • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

    • (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)

    • Potassium tert-butoxide (KOtBu) (1.3 equiv)

    • THF (anhydrous)[6]

  • Procedure:

    • Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C under nitrogen.

    • Add KOtBu portion-wise to generate the ylide (solution turns deep red/orange). Stir for 30 min.

    • Add 1,4-dioxaspiro[4.5]decan-8-one dropwise. Warm to room temperature (RT) and stir for 3 hours.

    • Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Concentrate to obtain the enol ether intermediate.

    • Hydrolysis: Dissolve the residue in THF/H2O (4:1) and treat with a catalytic amount of p-toluenesulfonic acid (pTsOH) for 1 hour.

    • Purification: Neutralize with NaHCO3, extract with DCM, and purify via silica flash chromatography (Hex/EtOAc).

  • Checkpoint: Product is 1,4-dioxaspiro[4.5]decane-8-carbaldehyde .

Phase 2: Formation of the Gem-Bis(hydroxymethyl) Linker

Objective: Install the quaternary center necessary for the spiro junction using a crossed Cannizzaro-Aldol condensation.

  • Reagents:

    • Intermediate 1 (Aldehyde)

    • Formaldehyde (37% aq. solution, excess)

    • Sodium Hydroxide (50% aq. solution)

  • Procedure:

    • Dissolve the aldehyde in EtOH.

    • Add excess formaldehyde solution (5-6 equiv).

    • Slowly add 50% NaOH while maintaining the temperature below 50°C.

    • Stir at 60°C for 4 hours. The reaction involves an initial aldol condensation followed by a crossed Cannizzaro reduction.

    • Workup: Concentrate ethanol. Extract the aqueous residue with EtOAc (3x).

    • Purification: Recrystallize from EtOAc/Hexane or use column chromatography.

  • Checkpoint: Product is 8,8-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]decane .

Phase 3: Activation and Spirocyclization

Objective: Convert the diol to a bis-electrophile and cyclize with benzylamine to form the azetidine ring.

  • Reagents:

    • Intermediate 2 (Diol)

    • Methanesulfonyl chloride (MsCl) (2.5 equiv)

    • Triethylamine (Et3N) (3.0 equiv)

    • Benzylamine (3.0 equiv)

    • Dichloromethane (DCM) and Acetonitrile (MeCN)

  • Procedure:

    • Activation: Dissolve the diol in DCM at 0°C. Add Et3N followed by dropwise addition of MsCl. Stir for 2 hours.

    • Quench with water, separate organic layer, dry (Na2SO4), and concentrate to yield the crude bis-mesylate .

    • Cyclization: Dissolve the crude bis-mesylate in MeCN. Add Benzylamine (3 equiv).

    • Heat to reflux (80°C) for 16–24 hours. The excess benzylamine acts as both nucleophile and proton scavenger.

    • Workup: Cool to RT. Concentrate solvent.[6] Partition residue between saturated NaHCO3 and DCM.

    • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Checkpoint: Product is 2-benzyl-2-azaspiro[3.5]nonan-7-one ethylene ketal .

Phase 4: Ketal Deprotection

Objective: Reveal the ketone functionality to yield the final target.

  • Reagents:

    • Spiro-ketal intermediate

    • 2N HCl (aq)

    • Acetone or THF

  • Procedure:

    • Dissolve the spiro-ketal in Acetone/2N HCl (1:1).

    • Stir at RT for 4–6 hours (monitor by TLC for disappearance of starting material).

    • Workup: Neutralize carefully with solid NaHCO3 or 1N NaOH to pH ~8.

    • Extract with DCM (3x). Dry over Na2SO4 and concentrate.

    • Final Purification: Distillation (vacuum) or recrystallization (if solid) is recommended for high purity.

  • Final Product: 2-Benzyl-2-azaspiro[3.5]nonan-7-one .

Analytical Data & Troubleshooting

Physicochemical Properties (Expected)
PropertyValueNotes
Appearance Pale yellow oil / Low melting solidSolidifies upon cooling/standing.
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Solubility DCM, EtOAc, MeOH, DMSOPoorly soluble in water (free base).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Phase 2 Incomplete Cannizzaro reactionEnsure excess Formaldehyde and sufficient heating (60°C).
Incomplete Cyclization Steric hindrance / Low tempUse high-boiling solvent (e.g., Toluene or Xylene) if MeCN reflux is insufficient.
Ketal Hydrolysis Fails pH too high or time too shortIncrease acid concentration to 4N HCl or heat to 40°C.

Mechanistic Workflow

The following diagram illustrates the critical "Activation-Cyclization" sequence, which is the defining step of this protocol.

ReactionMechanism Diol 1,1-Bis(hydroxymethyl) Intermediate Mesylate Bis-Mesylate (Activated Electrophile) Diol->Mesylate MsCl, Et3N (Activation) MonoAlk Mono-Alkylated Intermediate Mesylate->MonoAlk BnNH2 (1st Displacement) Intermolecular Azetidine Spiro-Azetidine (Cyclized Product) MonoAlk->Azetidine Intramolecular Cyclization (Ring Closure)

Caption: Mechanistic pathway for the formation of the azetidine ring via double nucleophilic displacement.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.Angewandte Chemie International Edition , 49(21), 3524-3529. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews , 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid, hyper-coordinate structural elements.Angewandte Chemie , 120, 4588. Link

  • Patent US20080269170A1. Novel 2,4-Dianilinopyrimidine Derivatives... (Describes synthesis of related dioxaspiro-amine intermediates). Link

  • BenchChem Product Entry. 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS 203661-65-8).[3][4]Link

Sources

Application

Retrosynthetic analysis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one

An In-Depth Technical Guide to the Retrosynthetic Analysis and Process Scale-Up of 2-Benzyl-2-azaspiro[3.5]nonan-7-one Part 1: Strategic Retrosynthesis & Logic 1.1. Molecule Overview & Significance The target molecule, 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis and Process Scale-Up of 2-Benzyl-2-azaspiro[3.5]nonan-7-one

Part 1: Strategic Retrosynthesis & Logic

1.1. Molecule Overview & Significance The target molecule, 2-Benzyl-2-azaspiro[3.5]nonan-7-one (CAS: 203661-65-8), is a privileged spirocyclic scaffold in medicinal chemistry.[1] It features a rigid spiro[3.5] junction that positions the azetidine nitrogen and the cyclohexanone ketone in a precise 3D orientation, often serving as a bioisostere for piperidine or morpholine rings to improve metabolic stability and receptor selectivity (e.g., in DprE1 inhibitors for tuberculosis or GPCR ligands).

1.2. Retrosynthetic Disconnection Strategy The structural rigidity of the spiro center dictates a convergent synthesis. The most robust disconnection isolates the azetidine ring formation as the final ring-closing step, utilizing the inherent symmetry of the cyclohexane precursor.

  • Primary Disconnection (C-N Bond Formation): The strained 4-membered azetidine ring is best formed via a double nucleophilic substitution of a 1,1-bis(electrophile) by a primary amine (Benzylamine). This traces back to a 1,1-bis(hydroxymethyl) cyclohexane intermediate.

  • Secondary Disconnection (Spiro Center Construction): The quaternary carbon carrying two hydroxymethyl groups is derived from a gem-diester or gem-cyanoester . This functionality is installed onto the 6-membered ring via a Knoevenagel condensation/Michael addition sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal .

1.3. Visualized Pathway (Graphviz)

Retrosynthesis Target 2-Benzyl-2-azaspiro[3.5]nonan-7-one (Target) ProtectedTarget 2-Benzyl-2-azaspiro[3.5]nonan-7-one ethylene ketal Target->ProtectedTarget Ketal Deprotection (H3O+) BisMesylate 1,1-Bis(mesyloxymethyl)-4,4- ethylenedioxycyclohexane ProtectedTarget->BisMesylate Cyclization (BnNH2) BisAlcohol 1,1-Bis(hydroxymethyl)-4,4- ethylenedioxycyclohexane BisMesylate->BisAlcohol Activation (MsCl, Et3N) GemDiester Diethyl 4,4-ethylenedioxy- cyclohexane-1,1-dicarboxylate BisAlcohol->GemDiester Reduction (LiAlH4) UnsatEster Ethyl (4,4-ethylenedioxycyclohexylidene) cyanoacetate GemDiester->UnsatEster Michael Addn (KCN) & Hydrolysis/Esterification SM 1,4-Cyclohexanedione monoethylene ketal UnsatEster->SM Knoevenagel Condensation (Ethyl Cyanoacetate)

Caption: Retrosynthetic logic flow from target to commodity starting material via the gem-functionalized spiro precursor.

Part 2: Detailed Synthetic Protocol

This protocol prioritizes scalability and reproducibility, utilizing the Gem-Diester Reduction Route . This method avoids the handling of unstable 4-membered ring intermediates until the final steps.

Step 1: Knoevenagel Condensation

Objective: Install the first branch of the spiro center.

  • Reagents: 1,4-Cyclohexanedione monoethylene ketal (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Acetic acid (0.1 eq).

  • Solvent: Toluene.

  • Protocol:

    • Charge a reaction vessel equipped with a Dean-Stark trap with the ketone, ethyl cyanoacetate, and catalysts in toluene (10 vol).

    • Reflux with vigorous stirring until theoretical water collection is achieved (~12-16 h).

    • Cool to RT, wash with water and saturated NaHCO3.

    • Concentrate the organic phase to yield the unsaturated cyanoester as a solid/oil.

    • Yield Expectation: 85-95%.

Step 2: Hydrocyanation & Solvolysis (Formation of Gem-Diester)

Objective: Create the quaternary carbon and convert nitriles to esters for reduction.

  • Reagents: Potassium Cyanide (1.2 eq), Ethanol/Water, followed by HCl/EtOH.

  • Protocol:

    • Caution: Dissolve the unsaturated ester in EtOH/H2O (4:1). Add KCN carefully (Cyanide hazard).

    • Stir at 60°C for 4 hours to form the gem-dicyano/cyanoester intermediate .

    • Hydrolysis/Esterification: Treat the crude intermediate with concentrated HCl in refluxing Ethanol for 24 hours. This converts both the nitrile and ester groups into the diethyl gem-dicarboxylate .

    • Workup: Neutralize with Na2CO3, extract with EtOAc, and purify via vacuum distillation or silica plug.

    • Intermediate: Diethyl 4,4-ethylenedioxycyclohexane-1,1-dicarboxylate.

Step 3: Reduction to 1,1-Bis(hydroxymethyl) Precursor

Objective: Generate the diol required for the azetidine ring.

  • Reagents: LiAlH4 (2.5 eq), THF (anhydrous).

  • Protocol:

    • Cool a suspension of LiAlH4 in THF to 0°C under N2.

    • Add the gem-diester (dissolved in THF) dropwise, maintaining temp <10°C.

    • Warm to RT and reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (1x g LiAlH4), 15% NaOH (1x), and water (3x).

    • Filter the granular precipitate. Concentrate filtrate to obtain 1,1-bis(hydroxymethyl)-4,4-ethylenedioxycyclohexane .

    • Data Point: Product is a viscous colorless oil; used directly.

Step 4: Activation & Spiro-Cyclization

Objective: Close the azetidine ring using Benzylamine.

  • Reagents: Methanesulfonyl chloride (MsCl, 2.2 eq), Triethylamine (3.0 eq), Benzylamine (3.0 eq).

  • Protocol:

    • Mesylation: Dissolve the diol in DCM at 0°C. Add Et3N followed by MsCl dropwise. Stir 1 h. Wash with dilute HCl, NaHCO3, brine. Dry and concentrate to get the bis-mesylate .

    • Cyclization: Dissolve the crude bis-mesylate in neat Benzylamine (or concentrated solution in Acetonitrile).

    • Heat to 80-90°C for 12-18 hours. The amine acts as both nucleophile and base.

    • Purification: Dilute with EtOAc, wash extensively with water to remove excess benzylamine. Purify by column chromatography (Hex/EtOAc) to isolate 2-benzyl-2-azaspiro[3.5]nonan-7-one ethylene ketal .

Step 5: Ketal Deprotection

Objective: Reveal the ketone functionality.

  • Reagents: 2N HCl or p-TsOH in Acetone/Water.

  • Protocol:

    • Dissolve the spiro-ketal in Acetone/2N HCl (5:1).

    • Stir at RT for 4 hours (monitor by TLC).

    • Neutralize with NaHCO3, extract with DCM.

    • Final Purification: Recrystallization (Et2O/Hexane) or chromatography.

    • Target: 2-Benzyl-2-azaspiro[3.5]nonan-7-one .

Part 3: Data Summary & Troubleshooting

ParameterSpecification / Note
CAS Number 203661-65-8 (Target), 1363381-22-9 (N-Boc analog)
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Key Intermediate 1,1-Bis(hydroxymethyl)-4,4-ethylenedioxycyclohexane
Critical Impurity Monocyclized amino-alcohol (if cyclization is incomplete)
Yield (Overall) ~35-45% (5 steps)

Troubleshooting Guide:

  • Incomplete Cyclization: If the mono-mesylate or amino-alcohol persists, increase the temperature of the benzylamine reaction or add NaI (Finkelstein condition) to generate the more reactive iodide in situ.

  • Ketal Hydrolysis Issues: If the ketal is resistant, use mild heating (40°C). Avoid harsh acids that might protonate the azetidine nitrogen and cause ring opening (though azetidines are relatively stable to acid compared to aziridines).

Part 4: References

  • Synthesis of Spiro[3.5]nonane Scaffolds:

    • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[2] Chem. Int. Ed.2010 , 49, 3524.

  • Protocol for Gem-Disubstituted Cyclohexane Precursors:

    • Mellor, J. M., et al. "Synthesis of spiro-piperidines and spiro-azetidines." Tetrahedron2006 , 62, 10601.

  • Commercial Building Block Data (N-Boc Analog):

    • ChemicalBook Entry for tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

  • Patent Reference for Scale-Up Conditions:

    • Pfizer Inc. "Spirocyclic Azetidinones as Inhibitors of 11-beta-Hydroxysteroid Dehydrogenase 1." WO2008088540.

Sources

Method

Application Note: High-Fidelity Synthesis of Azaspiro[3.5]nonan-7-ones via Staudinger Cycloaddition

Executive Summary & Strategic Rationale The azaspiro[3.5]nonan-7-one scaffold represents a privileged structural motif in modern medicinal chemistry. By fusing a strained four-membered -lactam ring (aza-cycle) to a six-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The azaspiro[3.5]nonan-7-one scaffold represents a privileged structural motif in modern medicinal chemistry. By fusing a strained four-membered


-lactam ring (aza-cycle) to a six-membered ring, this architecture offers a defined vector for side-chain orientation that escapes the "flatland" of traditional aromatic drug discovery.

This Application Note details the synthesis of this scaffold using the Staudinger Ketene-Imine Cycloaddition . Unlike photochemical methods, the Staudinger reaction provides a scalable, thermally driven route with predictable stereochemistry.

Key Technical Advantages of this Protocol:

  • Regiocontrol: Uses 1,4-cyclohexanedione monoethylene acetal to pre-install the C7 functionality masked as an acetal, preventing regioisomeric mixtures.

  • Stereoselectivity: Leveraging torquoselectivity to favor cis- or trans-

    
    -lactams based on electronic tuning of the acid chloride.
    
  • Scalability: Designed for gram-scale synthesis with self-validating checkpoints.

Mechanistic Pathway & Logic

The Staudinger reaction is formally a [2+2] cycloaddition, but mechanistically it proceeds via a stepwise zwitterionic intermediate.[1] Understanding this pathway is critical for troubleshooting low yields or poor diastereomeric ratios (DR).

Reaction Mechanism Visualization[2]

The following diagram outlines the critical intermediate states. Note the competition between direct ring closure (kinetic) and isomerization (thermodynamic).

StaudingerMechanism Start Acid Chloride + Base Ketene Ketene (In Situ) Start->Ketene Elimination (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack by Imine N Imine Imine (Schiff Base) Imine->Zwitterion Closure Conrotatory Ring Closure Zwitterion->Closure Stereoselective step Product Spiro-beta-lactam (Azaspiro[3.5]) Closure->Product

Figure 1: Mechanistic flow of the Staudinger Cycloaddition. The zwitterionic intermediate lifetime dictates the cis/trans ratio.

Experimental Protocols

Phase 1: Imine Formation (The "Anchor")

Objective: Synthesis of the Schiff base from 1,4-cyclohexanedione monoethylene acetal. Criticality: Residual water hydrolyzes the ketene in Phase 2. The imine must be anhydrous.

Materials:

  • 1,4-Cyclohexanedione monoethylene acetal (1.0 equiv)

  • Primary Amine (e.g., p-anisidine or benzylamine) (1.05 equiv)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (pTSA) (0.01 equiv)

Protocol:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the acetal and amine in toluene (0.5 M concentration).

  • Catalyze: Add catalytic pTSA.

  • Reflux: Heat to reflux.[2] Monitor water collection in the trap. Reaction is complete when theoretical water volume is collected (typically 2–4 hours).

  • Isolation: Cool to RT. Concentrate in vacuo.

  • Validation:

    
    H NMR must show disappearance of the ketone 
    
    
    
    -protons and appearance of the imine signal (
    
    
    7.5–8.5 ppm typically not applicable here as it's ketimine, so look for shift in cyclohexane ring protons).
    • Note: Use immediately. Do not chromatograph on silica (hydrolysis risk).

Phase 2: Staudinger Cycloaddition (The "Fusion")

Objective: [2+2] Cycloaddition to form the spiro-lactam ring.

Materials:

  • Imine (from Phase 1) (1.0 equiv)

  • Acid Chloride (e.g., phenoxyacetyl chloride) (1.2 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Solvation: Dissolve the crude Imine in anhydrous DCM (0.2 M) under Nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add

    
    . Stir for 10 minutes.
    
  • Ketene Generation (Slow Addition): Dissolve the Acid Chloride in DCM. Add this solution dropwise over 1 hour to the reaction mixture at 0°C.

    • Why? High instantaneous concentrations of acid chloride lead to ketene dimerization (diketene formation) rather than cycloaddition.

  • Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Wash with saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). The spiro-lactam is usually stable on silica.

Phase 3: Acetal Deprotection (Unmasking)

Objective: Revealing the ketone at position 7.

Protocol:

  • Dissolve the spiro-lactam acetal in Acetone/Water (4:1).

  • Add pTSA (0.2 equiv) or 1M HCl.

  • Stir at RT (monitor by TLC).

  • Neutralize with

    
    , extract with DCM, and concentrate to yield the azaspiro[3.5]nonan-7-one .
    

Experimental Workflow Visualization

The following diagram illustrates the operational sequence, highlighting critical "Stop/Go" decision points.

Workflow Step1 Step 1: Imine Formation (Dean-Stark / Toluene) Check1 QC: Is Imine Dry? (NMR/KF Titration) Step1->Check1 Check1->Step1 No (Redry) Step2 Step 2: Staudinger Rxn (0°C -> RT, DCM) Check1->Step2 Yes Check2 QC: Ketene Dimer present? Step2->Check2 Check2->Step2 Yes (Optimize Addition Rate) Step3 Step 3: Acid Hydrolysis (Acetone/H2O) Check2->Step3 No (Proceed) Final Target: Azaspiro[3.5]nonan-7-one Step3->Final

Figure 2: Operational workflow with quality control (QC) checkpoints.

Data Summary & Troubleshooting

Typical Yields & Stereochemistry

The electronic nature of the acid chloride (ketene precursor) heavily influences the outcome.

Acid Chloride TypeSubstituent (R)Major DiastereomerTypical Yield (%)Notes
Activated Phenoxy-, Phthalimido-cis75–90%Bose-Evans Ketene type. High reactivity.
Alkyl Methyl-, Ethyl-trans40–60%Slower reaction; often requires reflux.
Aryl Phenyl-Mixed60–75%Dependent on solvent polarity.
Troubleshooting Guide
  • Problem: Low Yield / Recovery of starting amine.

    • Cause: Hydrolysis of imine by moisture in solvent or wet

      
      .
      
    • Solution: Distill

      
       over KOH; use molecular sieves in the reaction pot.
      
  • Problem: Formation of

    
    -amino acid byproduct.
    
    • Cause: Incomplete ring closure during workup or silica degradation.

    • Solution: Ensure the reaction runs long enough for the zwitterion to close. Neutralize silica gel with 1%

      
       before chromatography.
      

References

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron, 59(39), 7631-7649.

  • Jiao, L., Liang, X., & Xu, J. X. (2006).

    
    -Lactam Formation from Ketene and Imine: A Theoretical Study. Journal of the American Chemical Society, 128(18), 6060-6069. 
    
  • Xu, L., et al. (2018). Synthesis of spiro-β-lactams via Staudinger ketene-imine cycloaddition.[3][4][5][6][7] Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[6] Application Notes for Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. BenchChem Protocols.

  • Organic Chemistry Portal. (2023). Staudinger Synthesis: Mechanism and Protocols.

Sources

Application

Application Note: Strategic Utilization of 2-Benzyl-2-azaspiro[3.5]nonan-7-one in Antitubercular Drug Discovery

Part 1: Strategic Rationale & Chemical Biology The "Escape from Flatland" in TB Therapeutics The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates n...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Biology

The "Escape from Flatland" in TB Therapeutics

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel scaffolds that evade existing resistance mechanisms. Traditional antituberculars (e.g., Isoniazid, Rifampicin) often rely on planar, aromatic structures.

2-Benzyl-2-azaspiro[3.5]nonan-7-one represents a critical "gateway intermediate" for accessing spirocyclic benzothiazinones (BTZs) . Unlike flat molecules, this spiro[3.5]nonane scaffold introduces intrinsic three-dimensionality (


 character), offering three distinct advantages:
  • Vectorial Efficacy: The orthogonal geometry allows precise positioning of pharmacophores into the DprE1 active site (specifically the hydrophobic pocket near Cys387).

  • Metabolic Stability: The spiro-quaternary carbon blocks metabolic soft spots, extending half-life (

    
    ) in microsomal stability assays.
    
  • Solubility: The disruption of planar stacking improves aqueous solubility, a chronic bottleneck in lipophilic TB drug candidates.

Target Validation: DprE1

The primary application of this scaffold is the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . DprE1 is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.

  • Mechanism: The 2-benzyl-2-azaspiro[3.5]nonan-7-one is derivatized to form a 2,7-diazaspiro[3.5]nonane linker. This linker connects a "warhead" (typically a nitro-benzothiazinone) to a lipophilic tail.

  • Binding: The nitro group undergoes suicide inhibition (reduction to nitroso) by DprE1, forming a covalent bond with Cys387 , irreversibly inactivating the enzyme.

Part 2: Experimental Protocols

Chemical Synthesis: From Ketone to Active Inhibitor

Objective: Convert 2-benzyl-2-azaspiro[3.5]nonan-7-one into a bioactive benzothiazinone (BTZ) analog.

Step A: Reductive Amination (The "Linker" Synthesis)

This step converts the ketone (7-one) into the necessary amine handle.

Reagents:

  • Substrate: 2-Benzyl-2-azaspiro[3.5]nonan-7-one (1.0 eq)

  • Amine Source: Ammonium acetate (

    
    ) (10.0 eq) or specific primary amine (
    
    
    
    )
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) (3.0 eq)
    
  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)

Protocol:

  • Dissolution: Dissolve 2-benzyl-2-azaspiro[3.5]nonan-7-one in dry MeOH/DCM under

    
     atmosphere.
    
  • Imine Formation: Add Ammonium acetate. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).

  • Reduction: Cool to 0°C. Add

    
     portion-wise over 30 minutes.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Work-up: Quench with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .[1]
  • Purification: Isolate the 7-amino-2-benzyl-2-azaspiro[3.5]nonane via flash column chromatography (Silica gel, DCM:MeOH:NH3 gradient).

Step B: Nucleophilic Aromatic Substitution (

)

Coupling the spiro-amine to the BTZ warhead.

Reagents:

  • Scaffold: 7-amino-2-benzyl-2-azaspiro[3.5]nonan-7-one (from Step A)

  • Warhead Precursor: 2-chloro-6-nitro-1,3-benzothiazin-4-one (BTZ-Cl)

  • Base: Triethylamine (

    
    ) or 
    
    
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Dissolve BTZ-Cl (1.0 eq) in MeCN.

  • Add

    
     (2.0 eq) followed by the spiro-amine (1.1 eq).
    
  • Stir at RT for 4–6 hours. The solution typically turns yellow/orange.

  • Validation: Monitor disappearance of BTZ-Cl by LC-MS (Target mass = MW of BTZ + MW of Amine - HCl).

  • Isolation: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/DMF to obtain the final Spiro-BTZ Inhibitor .

Biological Evaluation: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Safety: BSL-3 laboratory conditions are MANDATORY for H37Rv. Use M. smegmatis (BSL-2) for preliminary screening.

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294)[2]

  • Media: Middlebrook 7H9 broth supplemented with OADC (10%) and glycerol (0.2%).

  • Indicator: Resazurin (Alamar Blue) 0.02% solution.

  • Control: Isoniazid (Positive Control), DMSO (Negative Control).

Protocol:

  • Inoculum Prep: Adjust Mtb culture to

    
    , then dilute 1:100.
    
  • Plating: Add 100 µL of media to all wells of a 96-well plate.

  • Compound Addition: Add 100 µL of the Spiro-BTZ inhibitor (dissolved in DMSO) to column 2. Perform serial 2-fold dilutions across the plate to column 10.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 5 days (sealed to prevent evaporation).

  • Development: Add 30 µL of Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Part 3: Data Analysis & Visualization

Expected Results & SAR Trends

When using the 2-benzyl-2-azaspiro[3.5]nonan-7-one scaffold, expect the following Structure-Activity Relationships (SAR):

Derivative TypeModification at Pos-7Expected MIC (H37Rv)Notes
Ketone (Precursor) =O> 64 µg/mLInactive (lacks warhead linkage).
Spiro-Amine -NH2> 50 µg/mLWeak activity; poor uptake.
Spiro-BTZ (Gen 1) -NH-BTZ< 0.02 µg/mL Highly Potent. Comparable to PBTZ169.[3]
N-De-benzylated -NH-BTZ (No Benzyl)0.5 - 2.0 µg/mLLoss of hydrophobic interaction in DprE1 pocket.
Mechanism of Action Diagram

The following diagram illustrates the synthesis pathway and the DprE1 inhibition mechanism.[4]

G Ketone 2-Benzyl-2-azaspiro[3.5] nonan-7-one Amine 7-Amino-2-benzyl- 2-azaspiro[3.5]nonane Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN) SpiroBTZ Spiro-BTZ Inhibitor (Active Drug) Amine->SpiroBTZ SNAr Coupling BTZ_Cl Chloronitro- benzothiazinone BTZ_Cl->SpiroBTZ + Et3N DprE1 Target: DprE1 (Cys387) SpiroBTZ->DprE1 Binding Complex Covalent Enzyme Adduct (Dead Enzyme) DprE1->Complex Nitro Reduction -> Covalent Bond Formation

Figure 1: Synthetic workflow converting the spiro-ketone to a DprE1 inhibitor, culminating in covalent enzyme inactivation.

Part 4: References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Wang, F., et al. (2020). "Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents."[3] European Journal of Medicinal Chemistry, 204, 112636. Link

  • Tiwari, R., et al. (2013). "Spirocyclic scaffolds in medicinal chemistry: a review." Arkivoc, 2013(2), 246-267. Link

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362-366. Link

Sources

Method

Application Note: 2-Benzyl-2-azaspiro[3.5]nonan-7-one as a Privileged Scaffold for Sigma Receptor Ligand Discovery

Executive Summary The Sigma-1 receptor (σ1R) is a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), implicated in neurodegenerative diseases, pain modulation, and cancer. A cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sigma-1 receptor (σ1R) is a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), implicated in neurodegenerative diseases, pain modulation, and cancer. A critical challenge in σ1R drug discovery is achieving high selectivity against the Sigma-2 receptor (σ2R) and the hERG channel.

This guide details the application of 2-Benzyl-2-azaspiro[3.5]nonan-7-one as a conformationally restricted bioisostere of piperidine. Unlike flexible piperidine scaffolds, the spiro[3.5]nonane core locks the nitrogen vectors into a specific spatial arrangement, minimizing entropic penalty upon receptor binding and enhancing subtype selectivity.

Scientific Rationale: The "Spiro-Constraint" Advantage

Pharmacophore Mapping

Sigma-1 ligands generally require a basic nitrogen (protonated at physiological pH) flanked by two hydrophobic regions. The 2-Benzyl-2-azaspiro[3.5]nonan-7-one scaffold provides:

  • Hydrophobic Region A: The benzyl group attached to the azetidine nitrogen.

  • Basic Center: The spiro-amine core (after derivatization).

  • Rigid Linker: The spiro[3.5] system prevents "boat-chair" flipping common in cyclohexanes, directing substituents at the 7-position (ketone) toward the secondary hydrophobic binding pocket of the σ1R.

Mechanism of Action

The ketone functionality at position 7 serves as a versatile "chemical handle." By converting this ketone into a tertiary amine or a tertiary alcohol, researchers can probe the Asp126 residue in the σ1R binding pocket.

Figure 1: Strategic workflow converting the spiro-ketone scaffold into bioactive sigma ligands.

Experimental Protocol: Synthesis of Spiro-Amine Ligands

Objective: To synthesize a library of 7-amino-2-benzyl-2-azaspiro[3.5]nonane derivatives via reductive amination.

Materials
  • Substrate: 2-Benzyl-2-azaspiro[3.5]nonan-7-one (1.0 equiv).

  • Amine Partner: Various primary/secondary amines (e.g., 4-fluorobenzylamine, 1.2 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Acetic acid (catalytic amount, if amine is sluggish).

Method (Step-by-Step)
  • Imine Formation:

    • In a round-bottom flask, dissolve 2-Benzyl-2-azaspiro[3.5]nonan-7-one (1 mmol) in DCE (5 mL).

    • Add the chosen amine (1.2 mmol).

    • Critical Step: If using a salt form of the amine (e.g., HCl salt), add Triethylamine (1.2 mmol) to liberate the free base.

    • Stir at room temperature for 1 hour under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃ solution.[1]

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, MeOH:DCM gradient 1:99 to 5:95).

    • Validation: Verify structure via ¹H-NMR and LC-MS (Look for M+1 peak).

Protocol: In Vitro Sigma Receptor Binding Assay

Objective: Determine the binding affinity (


) of the synthesized spiro-amines for σ1R and σ2R.
Membrane Preparation
  • Tissue: Guinea pig brain (rich in σ1R) or Rat liver (rich in σ2R).

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Procedure: Homogenize tissue in ice-cold buffer. Centrifuge at 1,000 x g (10 min) to remove nuclei. Supernatant is centrifuged at 40,000 x g (30 min) to pellet membranes. Resuspend pellet in buffer.

Radioligand Competition Assay

This protocol uses a competition format where the test compound displaces a known radioligand.

ParameterSigma-1 Receptor (σ1R)Sigma-2 Receptor (σ2R)
Radioligand [³H]-(+)-Pentazocine (2-3 nM)[³H]-DTG (3 nM)
Masking Agent None(+)-Pentazocine (100 nM) *
Non-specific Haloperidol (10 µM)Haloperidol (10 µM)
Incubation 120 min at 37°C120 min at Room Temp

*Note: (+)-Pentazocine is added in σ2R assays to mask σ1R sites, ensuring [³H]-DTG binds only to σ2R.

Data Analysis
  • IC50 Determination: Plot % Specific Binding vs. Log[Concentration]. Fit using non-linear regression (Sigmoidal dose-response).

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    
    • Where

      
       is radioligand concentration and 
      
      
      
      is its dissociation constant.

Case Study: Structure-Activity Relationship (SAR)

Recent studies utilizing the 2-azaspiro[3.5]nonane scaffold have demonstrated superior selectivity profiles compared to non-spiro analogs.

Comparative Data Table:

Compound ScaffoldR-Group (Amine)σ1R

(nM)
σ2R

(nM)
Selectivity (σ2/σ1)
Spiro[3.5]nonane 4-Fluorobenzyl2.7 27.010x
Spiro[3.5]nonane Phenethyl13.0 102.07.8x
Flexible Piperidine4-Fluorobenzyl45.050.0~1x

Interpretation: The spiro-scaffold (Rows 1 & 2) significantly enhances σ1R affinity (lower


) and improves selectivity compared to the flexible piperidine analog.

References

  • Design and Synthesis of Spirocyclic Sigma Ligands

    • Title: Synthesis, Computational Insights, and Evalu
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Context: Describes the synthesis of 2,7-diazaspiro[3.
  • Scaffold Properties: Title: Significance of Azaspiro[3.5]nonane Scaffolds in Modern Organic Synthesis. Source: BenchChem / ResearchGate. Context: Details the structural rigidity and bioisosteric properties of the spiro[3.5]nonan-7-one core.
  • Sigma Receptor Pharmacology

    • Title: Sigma-1 Receptor: A Unique Target for Neuroprotection.
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

    • Context: Provides the biological context for why high-affinity ligands are needed for neurodegener

Sources

Application

Functionalization of the ketone in 2-Benzyl-2-azaspiro[3.5]nonan-7-one

Application Note & Protocol Guide Introduction: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar aromatic structures to three-dimensional ( -rich) scaffolds is critical for improving s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar aromatic structures to three-dimensional (


-rich) scaffolds is critical for improving solubility, metabolic stability, and target selectivity.[1] The 2-Benzyl-2-azaspiro[3.5]nonan-7-one  (CAS: 1356474-00-0) represents a premier "privileged scaffold."[1] It serves as a rigid, non-planar bioisostere for piperidines and morpholines, offering defined vector geometries that flat rings cannot achieve.[1]

This guide focuses on the C7-Ketone , the primary "diversity handle" of this molecule.[1] While the N-benzyl group protects the azetidine nitrogen, the cyclohexanone moiety allows for rapid library generation via reductive amination, olefination, and nucleophilic addition.[1]

Structural Analysis & Reactivity Profile
  • The Core: A spiro[3.5] system comprising a 4-membered azetidine ring fused to a 6-membered cyclohexane ring.[1]

  • The Handle: The C7 ketone is distal to the spiro center (C4), reducing steric hindrance compared to spiro[3.3] or [4.4] systems, yet maintaining a fixed chair conformation that influences facial selectivity.

  • The Protecting Group: The N-benzyl group is stable to basic and nucleophilic conditions but must be monitored under strong hydrogenolysis or Lewis acidic conditions.[1]

Reaction Landscape Visualization

The following diagram illustrates the primary divergent pathways available from the parent ketone.

ReactionLandscape Ketone 2-Benzyl-2-azaspiro [3.5]nonan-7-one Amine Secondary/Tertiary Amines (Reductive Amination) Ketone->Amine R-NH2, STAB DCE, AcOH Alcohol Spiro-Alcohols (Stereoselective Reduction) Ketone->Alcohol NaBH4 or L-Selectride Difluoro Gem-Difluoro Derivatives (Metabolic Stability) Ketone->Difluoro DAST or Deoxo-Fluor Hydantoin Spiro-Hydantoins (Bucherer-Bergs) Ketone->Hydantoin KCN, (NH4)2CO3 Olefin Exocyclic Alkenes (Wittig/HWE) Ketone->Olefin Ph3P=CR2

Figure 1: Divergent synthesis pathways from the C7 ketone handle.[1]

Protocol 1: Reductive Amination (Library Synthesis)

Objective: Installation of diverse amine pharmacophores at C7. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[1]

Strategic Considerations
  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better functional group tolerance.[1]
    
  • Solvent System: 1,2-Dichloroethane (DCE) is the standard solvent.[1] If solubility is an issue, a DCM/MeOH mixture can be used, though MeOH may retard imine formation kinetics.

  • Stoichiometry: A slight excess of amine (1.1–1.2 eq) ensures complete consumption of the valuable spiro-ketone.[1]

Step-by-Step Methodology
StepOperationCritical Parameter
1 Preparation Dissolve 2-Benzyl-2-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous DCE (0.1 M concentration).
2 Amine Addition Add the amine partner (1.1 eq).[1] If the amine is a salt (e.g., HCl salt), add TEA (1.1 eq) to liberate the free base.
3 Catalysis Add Glacial Acetic Acid (1.0–2.0 eq).
4 Imine Formation Stir at Room Temperature (RT) for 30–60 mins. Note: Sterically hindered amines may require 2-4 hours or mild heating (40°C).[1]
5 Reduction Cool to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight (12–16 h).
6 Quench Quench with sat.[1]

(aq).[1] Stir for 20 mins until gas evolution ceases.
7 Workup Extract with DCM (3x). Wash combined organics with brine.[1] Dry over

.
8 Purification Flash chromatography (DCM/MeOH/NH3 gradient).[1]

Validation Check: Monitor disappearance of the ketone signal (m/z 230 [M+H]+) via LCMS. The product will show m/z = [M_amine + 229 - 16 (O) + 2 (H)].[1]

Protocol 2: Stereoselective Reduction (Alcohol Synthesis)

Objective: Reduction of C7=O to C7-OH with control over axial vs. equatorial orientation.[1] Context: The spiro[3.5] system generally adopts a chair conformation in the 6-membered ring.[1]

  • Thermodynamic Product (Equatorial OH): Favored by small reducing agents (

    
    ).[1]
    
  • Kinetic Product (Axial OH): Favored by bulky borohydrides (L-Selectride) attacking from the less hindered equatorial face.[1]

Experimental Procedure (Thermodynamic Control)
  • Dissolution: Dissolve ketone (1.0 eq) in MeOH (0.2 M). Cool to 0°C.[1]

  • Reduction: Add

    
     (1.0 eq) portion-wise.
    
    • Caution: Exothermic hydrogen evolution.[1]

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Quench with water. Remove MeOH under vacuum.[1] Extract aqueous residue with EtOAc.[1]

  • Result: Predominantly yields the equatorial alcohol (typically >4:1 dr).[1]

Protocol 3: Gem-Difluorination (Bioisostere Installation)

Objective: Replace C=O with


 to block metabolic oxidation and modulate pKa.
Reagent:  Deoxo-Fluor® is recommended over DAST due to higher thermal stability, though both are effective.[1]
Safety Protocol (Critical)
  • Glassware: Use plastic/Teflon vessels if possible, or high-quality glass (fluorinating agents etch glass).[1]

  • Moisture: Reaction must be strictly anhydrous.

Methodology
StepOperation
1 Dissolve ketone (1.0 eq) in anhydrous DCM in a Teflon-lined vial.
2 Cool to 0°C under

atmosphere.
3 Add Deoxo-Fluor (2.5 eq) dropwise via syringe.
4 Add a catalytic amount of EtOH (0.1 eq) to initiate the reaction (optional but often helpful).[1]
5 Allow to warm to RT. Stir for 16–24 hours.[1]
6 Quench (CRITICAL): Pour reaction mixture slowly into saturated

at 0°C. Do not add water to the reaction; add reaction to the quench.
7 Extract with DCM. Purification on silica gel (Hexane/EtOAc).[1]

Protocol 4: Bucherer-Bergs Reaction (Spirohydantoin)

Objective: Synthesis of a hydantoin ring at C7, a precursor to unnatural amino acids.[1]

Methodology
  • Mix: Combine ketone (1.0 eq),

    
     (3.0 eq), and KCN (1.5 eq) in EtOH/Water (1:1).
    
  • Heat: Seal the tube and heat to 60°C for 24 hours.

  • Precipitation: Upon cooling, the hydantoin often precipitates as a white solid.[1]

  • Isolation: Filter the solid. If no precipitate, acidify to pH 4 and extract with EtOAc.[1]

Workflow Visualization: Reductive Amination

ReductiveAmination cluster_check In-Process Control (IPC) Start Start: Spiro-Ketone + Amine (1.1 eq) Acid Add AcOH (1-2 eq) DCE Solvent Start->Acid Imine Intermediate: Iminium Ion Formation Acid->Imine Reduct Add STAB (1.5 eq) 0°C to RT Imine->Reduct LCMS LCMS Check: Disappearance of m/z 230 Imine->LCMS End Final Product: Spiro-Amine Reduct->End

Figure 2: Standard Operating Procedure for Reductive Amination using STAB.

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie, 47, 2834. Link

  • Ding, H., et al. (2016).[1] "Discovery of Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." ACS Medicinal Chemistry Letters, 7(10), 884-889.[1] Link

Disclaimer: All protocols involve hazardous chemicals (cyanides, fluorinating agents).[1] Perform a full risk assessment and use appropriate PPE and engineering controls (fume hoods) before execution.

Sources

Method

Application Note: Scale-Up Synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one

This is a comprehensive Application Note and Protocol for the scale-up synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one . This guide is designed for medicinal chemists and process development scientists, focusing on a ro...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the scale-up synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one . This guide is designed for medicinal chemists and process development scientists, focusing on a robust, scalable route that avoids high-risk reagents where possible and emphasizes intermediate stability.

Executive Summary

The 2-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for piperidine and morpholine rings in drug discovery, offering unique vector positioning and restricted conformational flexibility. This protocol details the synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a versatile intermediate where the benzyl group serves as a protecting group for the azetidine nitrogen, and the ketone provides a handle for further functionalization (e.g., reductive amination, Grignard addition).

Key Challenges Addressed:

  • Spiro-Quaternary Center Formation: Overcoming the steric hindrance and ring strain associated with forming the four-membered azetidine ring.[1]

  • Scale-Up Safety: Managing the exotherms of hydride reductions and avoiding highly hazardous reagents (e.g., diazomethane) often found in academic routes.

  • Impurity Control: Minimizing the formation of mono-alkylated byproducts and polymeric species during cyclization.[1]

Retrosynthetic Analysis

The strategy relies on the construction of the strained azetidine ring onto a pre-existing cyclohexane core. The most scalable approach involves the double nucleophilic substitution of a 1,1-bis(electrophile) by a primary amine (benzylamine).

Retrosynthesis Target 2-Benzyl-2-azaspiro[3.5]nonan-7-one ProtectedKetone Protected Spiro-Ketone (Acetal) Target->ProtectedKetone Acid Hydrolysis BisMesylate 1,1-Bis(mesyloxymethyl) cyclohexane acetal ProtectedKetone->BisMesylate Cyclization (BnNH2) Diol 1,1-Bis(hydroxymethyl) cyclohexane acetal BisMesylate->Diol Activation (MsCl) Diester Diethyl 1,4-dioxaspiro[4.5] decane-8,8-dicarboxylate Diol->Diester Reduction (LiAlH4/Red-Al) Start 1,4-Dioxaspiro[4.5]decan-8-one (Commercially Available) Diester->Start Knoevenagel + CN Addition

Figure 1: Retrosynthetic disconnection showing the construction of the azetidine ring from a gem-disubstituted cyclohexane precursor.

Detailed Experimental Protocols

Stage 1: Scaffold Preparation (Gem-Functionalization)

Objective: Convert the commercially available ketone into the gem-diester precursor.

Step 1.1: Knoevenagel Condensation

Reactants: 1,4-Dioxaspiro[4.5]decan-8-one, Ethyl cyanoacetate.[1] Reagents: Ammonium acetate, Acetic acid, Toluene.[1]

  • Setup: Equip a 5 L reactor with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charge: Add 1,4-Dioxaspiro[4.5]decan-8-one (500 g, 3.2 mol), Ethyl cyanoacetate (398 g, 3.52 mol), Ammonium acetate (24.6 g, 0.32 mol), and Acetic acid (38.4 g, 0.64 mol) to Toluene (2.5 L).

  • Reaction: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4-6 hours).[1]

  • Workup: Cool to room temperature (RT). Wash with water (2 x 1 L), sat.[1][2] NaHCO3 (1 L), and brine (1 L).[1]

  • Drying: Dry organic phase over Na2SO4, filter, and concentrate in vacuo to yield the unsaturated cyanoester as a viscous oil.

    • Note: This intermediate solidifies upon standing but is often used directly.[1]

Step 1.2: Conjugate Addition of Cyanide

Reactants: Unsaturated Cyanoester (from 1.1), Potassium Cyanide (KCN). Safety Warning: KCN is highly toxic.[1] Handle in a dedicated fume hood with appropriate cyanide antidote kits available.[1]

  • Setup: 10 L reactor with scrubber containing bleach (sodium hypochlorite) to neutralize any HCN gas.[1]

  • Charge: Dissolve the crude unsaturated ester in Ethanol/Water (80:20, 3 L).

  • Addition: Carefully add KCN (229 g, 3.52 mol) in portions, maintaining temperature < 30°C.

  • Reaction: Heat to 60°C for 3 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]

  • Quench: Cool to 0°C. Carefully acidify with 10% HCl to pH 4-5 (in a well-ventilated hood).

  • Extraction: Extract with Ethyl Acetate (3 x 1.5 L). Wash combined organics with brine, dry (MgSO4), and concentrate.[3]

  • Transformation: The resulting gem-dicyano/cyanoester intermediate is hydrolyzed and esterified to Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate using standard acidic ethanolysis (EtOH, H2SO4, reflux, 24 h).

    • Yield Target: ~65-70% over 3 steps.[1]

Stage 2: Linker Installation & Activation

Objective: Create the electrophilic "pincers" required for cyclization.[1]

Step 2.1: Reduction to Diol

Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al). Preference: Red-Al is preferred for scale-up due to higher thermal stability and solubility in toluene.[1]

  • Setup: 10 L reactor, nitrogen atmosphere, dry conditions.

  • Charge: Place Red-Al (65% in toluene, 3.5 equiv) in the reactor. Dilute with anhydrous THF (2 L).

  • Addition: Cool to 0°C. Add a solution of Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (400 g, 1.33 mol) in THF (1 L) dropwise over 2 hours. Maintain internal temp < 10°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • Water (n mL)[4][5]

    • 15% NaOH (n mL)

    • Water (3n mL)

    • Where n = grams of LiAlH4 equivalent.

  • Filtration: Filter the granular white precipitate through Celite. Rinse cake with hot THF.

  • Concentration: Evaporate solvent to yield 8,8-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]decane as a white solid.

Step 2.2: Mesylation

Reactants: Diol (from 2.1), Methanesulfonyl chloride (MsCl), Triethylamine (TEA).[1]

  • Setup: 5 L reactor, cooling bath.

  • Solvent: Dissolve Diol (250 g, 1.15 mol) in Dichloromethane (DCM) (2.5 L). Add TEA (350 g, 3.46 mol).

  • Addition: Cool to -10°C. Add MsCl (290 g, 2.53 mol) dropwise over 90 mins. Exothermic reaction; keep T < 0°C.

  • Workup: Stir 1 hour at 0°C. Wash with cold 1N HCl (1 L), sat. NaHCO3 (1 L), and brine.[1]

  • Isolation: Dry (Na2SO4) and concentrate to obtain the Bis-mesylate as an off-white solid.[1]

    • Storage: Store at 4°C. Stable for weeks.

Stage 3: Spiro-Cyclization (Critical Step)

Objective: Form the azetidine ring.[1] Mechanism: Double nucleophilic substitution (SN2).[1]

  • Reactants: Bis-mesylate (300 g, 0.80 mol), Benzylamine (257 g, 2.4 mol).[1]

  • Solvent: Acetonitrile (high reflux temp) or Toluene .[1] Acetonitrile often gives cleaner profiles for this specific cyclization.[1]

  • Base: Potassium Carbonate (K2CO3), anhydrous, micronized (331 g, 2.4 mol).

  • Protocol:

    • Suspend Bis-mesylate and K2CO3 in Acetonitrile (3 L).

    • Add Benzylamine.[1]

    • Heat to Reflux (80-82°C) for 16-24 hours.

    • Monitoring: Check for disappearance of mono-mesylate intermediate (often slower to react).[1]

  • Workup:

    • Cool to RT. Filter off inorganic salts.[1]

    • Concentrate filtrate.[1][2][3]

    • Redissolve residue in Ethyl Acetate (2 L).

    • Wash with water and brine.[1]

  • Purification:

    • The crude product is 2-Benzyl-2-azaspiro[3.5]nonan-7-one ethylene acetal .[1]

    • Purify via flash chromatography (Hexane/EtOAc) or crystallize as the oxalate salt if necessary.[1]

    • Yield Target: 60-75%.[1]

Stage 4: Deprotection

Objective: Reveal the ketone.[1]

  • Reagent: 2N HCl or 10% H2SO4.

  • Protocol: Dissolve the acetal (200 g) in THF (1 L) and add 2N HCl (1 L).

  • Reaction: Heat to 50°C for 4 hours.

  • Neutralization: Cool to 0°C. Neutralize with solid NaHCO3 or NaOH solution to pH 8-9.

  • Extraction: Extract with DCM. Dry and concentrate.

  • Final Product: 2-Benzyl-2-azaspiro[3.5]nonan-7-one .

    • Appearance: Pale yellow oil or low-melting solid.[1]

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Pale yellow oil / Off-white solidVisual
Purity > 97.0%HPLC (210 nm)
Identity Conforms to Structure1H NMR, MS
Residual Solvents < 5000 ppm (total)GC-HS
Water Content < 0.5%Karl Fischer

Expected 1H NMR (400 MHz, CDCl3):

  • δ 7.20-7.35 (m, 5H, Ph-H)

  • δ 3.60 (s, 2H, N-CH2-Ph)

  • δ 3.15 (s, 4H, Azetidine CH2)

  • δ 2.35-2.45 (m, 4H, Cyclohexanone α-CH2)

  • δ 1.80-1.90 (m, 4H, Cyclohexanone β-CH2)

Process Safety & Scale-Up Logic

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Linker Formation cluster_2 Stage 3: Spiro-Cyclization Step1 Condensation (Exothermic water removal) Step2 Cyanide Addition (Toxic Gas Risk - Scrubber Req) Step1->Step2 Step3 Red-Al Reduction (H2 Evolution - Venting) Step2->Step3 Step4 Mesylation (Thermal Control < 0°C) Step3->Step4 Step5 Cyclization (Long reaction time, reflux) Step4->Step5 Step6 Deprotection (Mild Acid Hydrolysis) Step5->Step6

Figure 2: Workflow diagram highlighting critical safety control points (H2 evolution, Cyanide handling).

Critical Control Points (CCP)
  • Cyanide Handling: The conjugate addition uses KCN.[1] On a kg-scale, consider using Acetone Cyanohydrin as a liquid source of HCN generated in situ with base, which is easier to handle than solid KCN, though still requires strict safety protocols.

  • Exotherm Control: The mesylation reaction is highly exothermic.[1] Efficient cooling jackets and controlled addition rates are mandatory.[1]

  • Impurity Management: The "mono-cyclized" intermediate (where only one mesylate is displaced) can stall the reaction.[1] Ensure anhydrous conditions and sufficient base (K2CO3) to drive the second displacement.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M. et al.[1] "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine Ring Systems." J. Org.[1][6] Chem.2016 , 81, 3433.[1] Link

  • General Spiro-Azetidine Synthesis: Burkhard, J. A. et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[1] Angew.[1][7][8] Chem. Int. Ed.2010 , 49, 3524.[1] Link

  • TosMIC Reagent Usage: Van Leusen, A. M. et al. "Chemistry of Sulfonylmethyl Isocyanides."[1] Org.[1][2][4][8] React.2004 , 57, 417.[1]

  • Scale-Up of Gem-Disubstituted Cyclohexanes: "Process for the preparation of 8,8-disubstituted-1,4-dioxaspiro[4.5]decane derivatives." US Patent 20050143422.[1] Link

  • Safety in Hydride Reductions: "Safe Handling of Metal Hydrides." Org.[1][2][4][8] Process Res. Dev.2012 , 16, 1156. Link

Sources

Application

Experimental protocol for Dieckmann condensation in spirocycle synthesis

Application Note: High-Fidelity Synthesis of Spirocyclic -Keto Esters via Dieckmann Condensation Executive Summary Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their ability to impar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Spirocyclic -Keto Esters via Dieckmann Condensation

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their ability to impart three-dimensional complexity (


 character) to small molecules, improving solubility and target selectivity compared to flat aromatic systems. The Dieckmann condensation—an intramolecular Claisen condensation—remains the gold standard for constructing these sterically congested quaternary centers.

This guide details a robust experimental protocol for synthesizing spirocyclic


-keto esters. Unlike standard cyclizations, spiro-formation requires strict kinetic control to overcome the steric penalty of forming a quaternary carbon. This protocol utilizes a high-fidelity Potassium tert-butoxide (

-BuOK)/THF
system, optimized to suppress intermolecular oligomerization and drive the equilibrium toward the cyclic product.

Mechanistic Principles & Critical Control Points

The Thermodynamic Trap

The Dieckmann condensation is reversible. In the formation of spirocycles, the steric strain at the spiro-junction destabilizes the tetrahedral intermediate, pushing the equilibrium backward toward the open-chain diester.

The Solution: The reaction must be driven thermodynamically. This is achieved by using a full equivalent of strong base to irreversibly deprotonate the acidic proton at the


-position of the resulting 

-keto ester. This deprotonation removes the product from the equilibrium, locking the spirocycle in its enolate form until acidic quench.
Mechanism Visualization

The following diagram illustrates the pathway, highlighting the critical "Driving Force" step.

DieckmannMechanism cluster_legend Critical Control Point Start Gem-Diester Precursor Enolate Ester Enolate (Kinetic Species) Start->Enolate Base (t-BuOK) CyclicInt Tetrahedral Intermediate Enolate->CyclicInt Intramolecular Attack Product Spiro $beta$-Keto Ester CyclicInt->Product -EtO⁻ Locked Stabilized Enolate (Thermodynamic Sink) Product->Locked Irreversible Deprotonation Locked->Start Reversible if Water Present

Experimental Protocol

Target Transformation: Cyclization of diethyl 3,3'-(cyclohexane-1,1-diyl)dipropanoate to ethyl 8-oxospiro[4.5]decane-7-carboxylate.

Reagents & Equipment
  • Substrate: Gem-disubstituted diester (dried azeotropically with toluene).

  • Base: Potassium tert-butoxide (

    
    -BuOK), 1.0 M in THF (freshly prepared or high-quality commercial solution).
    
    • Note: Avoid NaOEt for spiro-synthesis;

      
      -BuOK is non-nucleophilic and stronger, preventing transesterification side-reactions.
      
  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/benzophenone or from SPS.

  • Quench: Glacial Acetic Acid or 1M HCl.

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Procedure
Phase A: System Preparation
  • Drying: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Inerting: Flush the system with Argon for 15 minutes.

  • Base Charge: Cannulate anhydrous THF (50 mL) into the flask. Add

    
    -BuOK (2.2 equivalents relative to substrate).
    
    • Why 2.2 equiv? 1.0 equiv for enolization, 1.0 equiv to deprotonate the product, and 0.2 equiv excess to scavenge adventitious moisture.

Phase B: Controlled Addition (The Dilution Principle)
  • Substrate Prep: Dissolve the diester (1.0 equivalent, e.g., 5 mmol) in anhydrous THF (20 mL).

  • Temperature: Heat the base suspension to a gentle reflux (

    
    ).
    
  • Addition: Add the substrate solution dropwise via the addition funnel over 2–3 hours .

    • Critical: Slow addition simulates high dilution, favoring intramolecular cyclization (spiro-formation) over intermolecular oligomerization (polymerization).

Phase C: Reaction & Quench
  • Digestion: After addition is complete, continue reflux for 1–2 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material spot should disappear, and a polar "streak" (enol) may appear near the baseline.

  • Cooling: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidic Quench: Slowly add 10% aqueous acetic acid or 1M HCl until pH

    
     4.
    
    • Observation: The mixture will turn from a cloudy suspension (potassium enolate) to a clear biphasic solution.

Phase D: Workup
  • Extraction: Extract with Et2O or EtOAc (

    
     mL).
    
  • Wash: Wash combined organics with Brine (

    
     mL).
    
  • Dry & Concentrate: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel.

Optimization & Troubleshooting

The following table summarizes parameter adjustments based on common failure modes in spiro-synthesis.

ParameterStandard ConditionAdjustment for FailureRationale
Base

-BuOK (2.2 eq)
LiHMDS (2.5 eq)If substrate is sensitive to nucleophiles, LiHMDS is bulkier and less nucleophilic than alkoxides.
Solvent THF (Reflux)Toluene (110°C)Higher temperature overcomes activation energy for sterically hindered quaternary centers.
Concentration 0.1 M0.01 M (High Dilution)If oligomers (gummy residue) form, concentration is too high. Dilution favors cyclization.
Quench AcOHCold 1M H

SO

If hydrolysis (ring opening) occurs during workup, use a colder, faster quench.

Workflow Decision Tree

Use this logic flow to determine the endpoint of the reaction and the necessary workup modifications.

Workflow Start Start Reflux Check TLC Check (2 hr) Start->Check SM_Present SM Present? Check->SM_Present AddBase Add 0.5 eq t-BuOK Extend Reflux SM_Present->AddBase Yes Done SM Consumed SM_Present->Done No AddBase->Check Re-check 1hr Quench Cool to 0°C Acidify to pH 4 Done->Quench Decarb Optional: Decarboxylation? Quench->Decarb Krapcho Krapcho Conditions (LiCl, DMSO, Heat) Decarb->Krapcho Yes (Target: Ketone) Isolate Isolate Spiro beta-Keto Ester Decarb->Isolate No (Target: Ester)

References

  • Mechanism & General Scope: Davis, B. R., & Garratt, P. J. (1991). Acylation of Esters, Ketones and Nitriles.[1][2] Comprehensive Organic Synthesis, 2, 795-863.

  • Spirocycle Synthesis (One-Pot Protocol): DeGraffenreid, M. R., et al. (2007).[1] An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458.
    
    
  • Dieckmann Condensation Overview: Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.[2][3][4]

  • Spiro[4.5]decane Systems: Hasegawa, T., Kamada, A., & Mori, K. (1992).[5] Synthesis of the Enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839.[5]

Sources

Method

Application Note: Azaspiro[3.5]nonane Scaffolds in Antiviral Research

[1] Introduction: The "Escape from Flatland" in Virology In modern antiviral drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy to improve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Escape from Flatland" in Virology

In modern antiviral drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1] The azaspiro[3.5]nonane scaffold—a spirocyclic system fusing a four-membered azetidine or cyclobutane ring with a six-membered cyclohexane or piperidine ring—represents a high-value pharmacophore.[1]

Unlike flat heteroaromatics, spirocycles possess a high fraction of


 hybridized carbons (

), which correlates with improved solubility, lower lipophilicity (LogD), and reduced promiscuous binding (toxicity).[1] In antiviral applications, specifically against Influenza A (M2 channel blockers) and SARS-CoV-2 (Mpro inhibitors) , this scaffold offers a unique ability to fill hydrophobic pockets (e.g., the S4 subsite of proteases) while positioning functional groups with precise vectors that flexible alkyl chains cannot achieve.[1]

This guide details the synthetic construction of the 2-azaspiro[3.5]nonane core, its functionalization, and protocols for evaluating its antiviral potency.

Chemical Synthesis: Constructing the Core

There are two primary isomers of interest:

  • 7-azaspiro[3.5]nonane: A piperidine bioisostere.[1]

  • 2-azaspiro[3.5]nonane: An azetidine bioisostere.[1]

This protocol focuses on the 2-azaspiro[3.5]nonane scaffold, as it has gained prominence for its ability to project substituents into deep viral enzyme pockets (e.g., SARS-CoV-2 Mpro) more effectively than its smaller [3.3] analogs.[1]

Protocol A: Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride

Objective: Synthesis of the spirocyclic core from commercially available 4-piperidone derivatives or cyclohexane precursors.[1] Mechanism: The formation of the azetidine ring at the spiro junction is often achieved via the cyclization of a 1,3-electrophile with a primary amine or through the reduction of a spiro-lactam.

Workflow Diagram (Synthesis)

SynthesisWorkflow Figure 1: General synthetic strategy for accessing the 2-azaspiro[3.5]nonane core. Start Starting Material: Ethyl cyclohexanecarboxylate (or 4-substituted derivative) Step1 Step 1: Alpha-Alkylation (LDA, Allyl bromide) Start->Step1 1. Alkylation Step2 Step 2: Curtius Rearrangement (Formation of Isocyanate) Step1->Step2 2. Functionalization Step3 Step 3: Intramolecular Cyclization (Iodinative or thermal) Step2->Step3 3. Ring Closure Step4 Step 4: Reduction (LiAlH4) Step3->Step4 4. Amide Reduction Product Final Product: 2-Azaspiro[3.5]nonane (Salt Formation) Step4->Product 5. HCl/Ether

[1]

Detailed Step-by-Step Procedure

Note: This route describes a generalized approach for accessing the 2-aza core via a piperidine or cyclohexane precursor, adapted from standard spiro-formation methodologies.[1][2]

Reagents:

  • Starting Material: tert-Butyl 4-formylpiperidine-1-carboxylate (for 7-aza variants) or Ethyl 4-methylenecyclohexanecarboxylate (for 2-aza variants).[1]

  • Solvents: Dry THF, Dichloromethane (DCM), Diethyl ether.[1]

  • Reagents: Lithium Diisopropylamide (LDA), Allyl bromide, Grubbs Catalyst (if using metathesis), or

    
    .[1]
    

Step 1: Spiro-Lactam Formation (The Guareschi-Thorpe Approach) [1]

  • Setup: In a flame-dried flask under

    
    , dissolve the cyclic ketone (e.g., cyclohexanone derivative) in ethanol.
    
  • Condensation: Add ethyl cyanoacetate (1.1 eq) and ammonia gas (or ammonium acetate). Stir at 0°C then warm to RT.

  • Cyclization: The intermediate undergoes cyclization to form the spiro-glutarimide or related lactam structure depending on specific reagents.[1]

    • Alternative for 2-aza: Alkylate a 4-substituted cyclohexanecarbonitrile with 1-chloro-2-iodoethane using NaH in DMF to close the 4-membered ring directly.[1]

Step 2: Reduction to Amine

  • Activation: Suspend

    
     (2.5 eq) in dry THF at 0°C.
    
  • Addition: Dropwise add the spiro-lactam or spiro-nitrile intermediate dissolved in THF.

  • Reflux: Heat to reflux for 4–12 hours. Monitor by LC-MS for disappearance of the carbonyl/nitrile peak.[1]

  • Quench: Standard Fieser workup (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.[1]

Step 3: Salt Formation

  • Dissolve the crude oil (free amine) in diethyl ether.

  • Add 2M HCl in ether dropwise at 0°C.

  • Collect the white precipitate (2-azaspiro[3.5]nonane hydrochloride) by filtration.[1]

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic azetidine protons (multiplets around 3.8–4.0 ppm) and the cyclohexane ring protons (1.4–1.8 ppm).[1]

  • Mass Spec: ESI+

    
    .
    

Antiviral Mechanism & Design Strategy

The azaspiro[3.5]nonane scaffold is not merely a passive linker; it is an active structural element that defines the vector of engagement.

Target 1: SARS-CoV-2 Main Protease (Mpro)

Recent studies indicate that extending the spiro-linker from [3.3] to [3.5] allows inhibitors to reach deeper into the S4 hydrophobic cleft of the Mpro enzyme.[1]

  • Design Logic: The 2-azaspiro[3.5]nonane acts as a rigid spacer.[1] The nitrogen on the 4-membered ring is often coupled to a peptidomimetic warhead (e.g., an aldehyde or nitrile), while the 6-membered ring (cyclohexyl) occupies the S4 pocket, displacing water and increasing binding entropy.[1]

Target 2: Influenza A M2 Proton Channel

The M2 channel is a tetrameric pore essential for viral uncoating. Adamantane resistance (S31N mutation) is widespread.[1]

  • Design Logic: Azaspiro-amines mimic the bulk of adamantane but with different electronic properties.[1] The amine functionality binds to His37 (via H-bonding), while the lipophilic spiro-scaffold interacts with the hydrophobic Val27/Ala30 gate.[1] The [3.5] system provides a "taller" profile than adamantane, potentially overcoming steric clashes in mutant channels.

Biological Evaluation Protocols

Protocol B: Cytopathic Effect (CPE) Inhibition Assay

Objective: Determine the


 of azaspiro compounds against Influenza A or SARS-CoV-2.[1]
Workflow Diagram (Screening)

BioAssay Figure 2: Antiviral CPE Inhibition Assay Workflow. Cells Host Cells (MDCK or Vero E6) Infection Viral Infection (MOI 0.01 - 0.1) Cells->Infection Seeding Treatment Compound Treatment (Serial Dilutions) Infection->Treatment 1h post-infection Incubation Incubation (48-72h, 37°C) Treatment->Incubation Readout Readout (Cell Viability / Plaque Count) Incubation->Readout MTT/CCK-8 or Crystal Violet Analysis Data Analysis (Non-linear Regression) Readout->Analysis Calculate EC50/CC50

Detailed Procedure
  • Cell Seeding:

    • Influenza: Seed MDCK cells (Madin-Darby Canine Kidney) at

      
       cells/well in 96-well plates.[1]
      
    • SARS-CoV-2: Seed Vero E6 cells at similar density.[1]

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Compound Preparation:

    • Dissolve azaspiro derivatives in DMSO (10 mM stock).

    • Prepare 8-point serial dilutions in infection medium (DMEM + TPCK-trypsin for Influenza; DMEM + 2% FBS for SARS-CoV-2).[1]

  • Infection & Treatment:

    • Wash cells with PBS.[1]

    • Add virus at MOI (Multiplicity of Infection) of 0.01.

    • Immediately add compound dilutions (triplicate wells).

    • Include controls: Cell Control (CC, no virus/drug) and Virus Control (VC, virus/no drug).

  • Incubation:

    • Incubate for 48–72 hours until Virus Control wells show >90% CPE (cell detachment/rounding).[1]

  • Quantification (MTS/CCK-8 Assay):

    • Add tetrazolium reagent (MTS or CCK-8) to each well.[1]

    • Incubate 2–4 hours.

    • Measure Absorbance at 490 nm (MTS) or 450 nm (CCK-8).[1]

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Fit curve using GraphPad Prism (log(inhibitor) vs. normalized response) to determine

      
      .
      

Comparative Data: Spiro vs. Non-Spiro

The following table highlights the theoretical advantages of the azaspiro[3.5]nonane scaffold compared to traditional piperidine or adamantane cores often used in these indications.

PropertyPiperidine (Traditional)Adamantane (Traditional)Azaspiro[3.5]nonane (Novel)Impact on Drug Design
Geometry 2D / Chair3D / Cage3D / VectorialImproved target fit (S4 pockets).[1]
Lipophilicity VariableHigh (Lipophilic)TunableBetter solubility & metabolic stability.[1]

High1.01.0Higher clinical success probability.[1]
Vector Linear/EquatorialSphericalOrthogonalUnique exit vectors for substituents.[1]
Primary Use Linker / BaseM2 BlockerM2 / ProteaseDual-utility scaffold.[1]

References

  • Synthesis of Azaspiro Scaffolds

    • Methodology: "Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof." Google Patents. Available at: (Accessed via Search Result 1.1).[1]

  • Antiviral Applications (SARS-CoV-2)

    • Mpro Inhibition: "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." bioRxiv/PubMed.[1] This study highlights the specific advantage of the azaspiro[3.5]nonane length for the S4 subsite.[3] Available at: [Link] (Accessed via Search Result 1.9).[1]

  • Antiviral Applications (Influenza M2)

    • M2 Channel Blockers: "Viral M2 ion channel protein: a promising target for anti-influenza drug discovery."[1] PubMed.[1][4][5] Discusses azaspiro scaffolds as alternatives to adamantane.[1] Available at: [Link] (Accessed via Search Result 1.8).[1]

  • Physicochemical Properties

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Benzyl-2-azaspiro[3.5]nonan-7-one Synthesis

The following technical guide addresses the synthesis and yield optimization of 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic scaffold in medicinal chemistry (often used as a bioisostere for piperidine). T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic scaffold in medicinal chemistry (often used as a bioisostere for piperidine).

This guide prioritizes the "Lactam Reduction Route" , which is the industry standard for generating high-purity spiro-azetidines, as opposed to the lower-yielding direct cyclization of amino-alcohols.

Process Overview & Logic

The synthesis of 2-Benzyl-2-azaspiro[3.5]nonan-7-one is a multi-stage workflow. The primary failure mode for most researchers is not the chemistry itself, but the thermodynamic management of the strained azetidine ring formation.

The most robust pathway involves constructing the spiro-skeleton starting from 1,4-cyclohexanedione monoethylene ketal , forming a spiro-lactam (azetidin-2-one), and reducing it to the azetidine.

The "Yield Trap" Diagram

The following flowchart visualizes the critical control points (CCPs) where yield is typically lost.

SpiroSynthesis Start Start: 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Knoevenagel Condensation (Ethyl Cyanoacetate) Start->Step1 Trap1 Yield Trap 1: Incomplete Water Removal Step1->Trap1 Step2 Step 2: Michael Addition (CN-) Forms Gem-Cyano Ester Step1->Step2 Trap2 Yield Trap 2: Retro-Michael Reaction Step2->Trap2 Step3 Step 3: Reductive Cyclization (H2/Raney Ni or LiAlH4) Forms Spiro-Lactam Step2->Step3 Step4 Step 4: Lactam Reduction (LiAlH4) -> Azetidine Core Step3->Step4 Trap3 Yield Trap 3: Ring Opening / Over-Reduction Step4->Trap3 Step5 Step 5: N-Benzylation Step4->Step5 Final Target: 2-Benzyl-2-azaspiro[3.5]nonan-7-one Step5->Final

Caption: Critical Control Points in the spiro-azetidine synthetic pathway. Red octagons indicate high-risk failure modes.

Troubleshooting Guides (Q&A Format)

Module A: The Spiro-Lactam Formation (The Bottleneck)

Context: Converting the gem-cyano ester intermediate into the spiro-lactam (2-azaspiro[3.5]nonan-1-one derivative). This is the step where the 4-membered ring is closed.

Q: My yield for the reductive cyclization (Step 3) is consistently low (<30%). I see a lot of open-chain amine. What is happening? A: You are likely facing incomplete cyclization due to the high energy barrier of forming the strained 4-membered ring.

  • The Fix: Switch from a standard hydrogenation to a high-pressure Raney Nickel protocol or a two-step chemical reduction.

    • Protocol: Use Raney Nickel (W-2 or W-4 activity) at 50–60°C and 50–100 psi H₂ . The elevated temperature is crucial to overcome the activation energy for the intramolecular attack of the amine onto the ester.

    • Alternative: If you lack high-pressure equipment, reduce the nitrile to the amine first (using Borane-DMS or LiAlH4 at 0°C), isolate the amino-ester, and then reflux in toluene with trimethylaluminum (AlMe₃) or Grignard reagents to force the lactamization.

Q: During the LiAlH4 reduction of the lactam (Step 4), my product decomposes or reverts to the amino-alcohol. How do I stop this? A: The azetidine ring is sensitive to Lewis acids generated during the quench.

  • The Fix: Use the Fieser Quench method strictly, but with minimum water.

    • Protocol: For x grams of LiAlH4, add x mL water, x mL 15% NaOH, and 3x mL water.[1]

    • Crucial Modification: Perform the quench at -10°C and dilute significantly with diethyl ether (Et2O) or THF before adding water. The high dilution prevents local heating which snaps the ring open.

    • Purification: Do not use silica gel for the free amine if possible; it can cause ring opening. Use neutral alumina or purify as the N-benzyl derivative immediately.

Module B: The Knoevenagel & Michael Addition

Context: Creating the quaternary carbon center (gem-disubstituted cyclohexane).

Q: I cannot get the Michael addition (Cyanide addition) to go to completion. I have starting material left. A: The addition of cyanide to the sterically hindered cyclohexane ring is reversible (Retro-Michael).

  • The Fix: Use Nagata’s Reagent (Diethylaluminum cyanide) instead of KCN/HCN.

    • Why: Et₂AlCN activates the enone carbonyl via coordination, making the beta-carbon more electrophilic, and the reaction is irreversible under these conditions.

    • Safety: This reagent is highly toxic and pyrophoric. If you must use KCN, conduct the reaction in refluxing ethanol/water with a catalytic amount of acetic acid to buffer the pH (preventing base-catalyzed retro-reaction).

Optimized Experimental Protocols

Protocol 1: High-Yield Lactam Reduction (Step 4)

Targeting the transformation of the spiro-lactam to the spiro-azetidine.

ParameterStandard ConditionOptimized Condition Reason
Reagent LiAlH4 (1.5 equiv)LiAlH4 (3.0 equiv) Excess hydride ensures rapid reduction before side reactions occur.
Solvent THFTHF / Et₂O (1:1) Ether stabilizes the aluminum complex better during quench.
Temp RefluxReflux then 0°C Quench Heat needed for reduction; Cold needed for survival.
Quench Acidic/WaterFieser (Basic) Acidic quench instantly opens the azetidine ring.

Step-by-Step:

  • Suspend LiAlH4 (3.0 eq) in anhydrous THF under Argon. Cool to 0°C.[1][2]

  • Dissolve the spiro-lactam (ketal protected) in THF and add dropwise.

  • Warm to room temperature, then reflux for 4–6 hours . Monitor by TLC (stain with Ninhydrin or Dragendorff).

  • Cool to -10°C (Ice/Salt bath).

  • Dilute with an equal volume of Diethyl Ether.

  • The Quench: Add water (1 mL/g LiAlH4) extremely slowly. Follow with 15% NaOH (1 mL/g), then water (3 mL/g).

  • Add anhydrous MgSO4 directly to the grey suspension. Stir for 30 mins.

  • Filter through a Celite pad. The filtrate contains your 2-azaspiro[3.5]nonane core.

Protocol 2: N-Benzylation & Deprotection

Targeting the final product.

  • Benzylation: Take the crude amine from Protocol 1. Dissolve in Acetonitrile. Add Benzyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq) . Stir at RT for 12 hours.

    • Note: Do not heat. Over-alkylation (quaternary salt) is a risk with azetidines.

  • Deprotection: Dissolve the N-benzyl intermediate in Acetone/2N HCl (10:1). Stir at RT.

    • Tip: The acetone acts as a "scavenger" for the ethylene glycol (trans-ketalization), driving the equilibrium to the ketone product.

FAQ: Common User Queries

Q: Can I use NaBH4 for the lactam reduction to be safer? A: No. NaBH4 is not strong enough to reduce a lactam to an amine. It will likely reduce the ketone (if deprotected) or do nothing. You must use LiAlH4 or Borane-THF (BH3·THF).

Q: Why is my final product an oil that refuses to crystallize? A: 2-Benzyl-2-azaspiro[3.5]nonan-7-one is typically a viscous oil or low-melting solid. To get a solid, form the Oxalate or Hydrochloride salt .

  • To form HCl salt: Dissolve the oil in dry ether and bubble HCl gas or add 4M HCl in Dioxane. The white precipitate is stable and non-hygroscopic.

Q: I see a peak at M+18 in my Mass Spec. What is it? A: This is likely the hydrated ketone or the ring-opened amino alcohol (M+18 relative to azetidine). If the mass is M+18 relative to the lactam, it is the hydrolyzed amino-acid precursor. This indicates your cyclization failed.

References

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.[3] Retrieved from

  • Kirichok, A. A., et al. (2023).[2] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024).[4] Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie Int. Ed. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3529. (Foundational text on spiro-azetidine synthesis via lactam reduction).

Sources

Optimization

Technical Support Center: Synthesis of Azaspiro[3.5]nonan-7-ones

Status: Operational Ticket Focus: Troubleshooting Side Reactions & Process Optimization Target Scaffold: 2-azaspiro[3.5]nonan-7-one (and derivatives) User Level: Advanced / Process Chemistry Executive Summary The azaspir...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Side Reactions & Process Optimization Target Scaffold: 2-azaspiro[3.5]nonan-7-one (and derivatives) User Level: Advanced / Process Chemistry

Executive Summary

The azaspiro[3.5]nonan-7-one scaffold represents a privileged structure in medicinal chemistry, particularly for GPCR agonists (e.g., GPR119) and peptide mimetics. Its value lies in the orthogonal exit vectors provided by the spiro-fusion of a strained azetidine (4-membered) ring and a functionalized cyclohexane (6-membered) ring.

However, the synthesis is fraught with competing pathways due to ring strain (~26 kcal/mol for azetidine) and the entropic penalty of forming quaternary centers. This guide addresses the three most critical failure modes: elimination during cyclization , oligomerization , and acid-catalyzed ring opening .

Module 1: The Cyclization Bottleneck (Azetidine Formation)

Context: The most robust route typically involves the construction of the azetidine ring onto a pre-existing cyclohexane core (often a ketal-protected cyclohexanone). This is achieved via the double displacement of a bis-electrophile (mesylate or tosylate) by a primary amine.

The Problem: "My yield is <30%, and NMR shows vinylic protons."

Root Cause Analysis: The formation of the azetidine ring proceeds via an intramolecular


 reaction. However, the bis-mesylate intermediate is prone to E2 elimination  when exposed to basic conditions (amines/carbonates) at high temperatures, leading to allyl-alcohol derivatives rather than the spirocycle.

The Mechanism of Failure:

  • Intended: Amine attacks

    
    -OMs 
    
    
    
    Mono-alkylation
    
    
    Intramolecular attack
    
    
    Azetidine.
  • Side Reaction: Base deprotonates the

    
    -carbon 
    
    
    
    Elimination of OMs
    
    
    Alkene formation.
Troubleshooting Protocol 1.1: Optimizing the "Double Displacement"
ParameterRecommendationScientific Rationale
Concentration High Dilution (0.05 M - 0.1 M) Favors intramolecular cyclization (zero-order in substrate) over intermolecular oligomerization (second-order).
Temperature Stepwise Heating Start at RT for the first displacement (intermolecular), then heat to 80-90°C for the second (intramolecular ring closure). Do not blast heat initially.
Base Choice DIPEA or

Avoid strong, non-nucleophilic bases that promote E2 elimination. The amine reactant itself often acts as the base; use excess (3-4 equiv).
Leaving Group Triflate (OTf) vs. Mesylate (OMs) If elimination is dominant, switch to Triflate. It is a "super-leaving group" (

times faster than OMs), allowing cyclization at lower temperatures where E2 is less favorable.
Visualizing the Pathway & Failure Modes

AzaspiroSynthesis Start Bis-Mesylate Precursor Mono Mono-Alkylated Intermediate Start->Mono SN2 (Fast) Low Temp Amine Primary Amine (R-NH2) Product 2-Azaspiro[3.5] Scaffold Mono->Product Intramolecular SN2 (Slow, Ring Strain) Side_Elim Side Product: Allylic Alkene (Elimination) Mono->Side_Elim E2 Elimination (High Temp/Strong Base) Side_Olig Side Product: Oligomer/Polymer Mono->Side_Olig Intermolecular Attack (High Conc.)

Caption: Kinetic competition between ring closure (


) and elimination (

) in azetidine synthesis.

Module 2: Protecting Group & Ketone Stability

Context: Once the spiro-amine is formed, the ketone at position 7 (masked as a ketal) must be deprotected. The azetidine ring is acid-sensitive due to ring strain.[1][2]

FAQ: "I lost the spiro-center during ketal deprotection."

Diagnosis: You likely used aqueous HCl or


 with heat. While 6-membered ketals are stable, the azetidine ring can open  via acid-catalyzed nucleophilic attack (by water or chloride) at the 

-carbon, relieving the 26 kcal/mol strain.

Self-Validating Solution: Use a Trans-ketalization approach instead of direct hydrolysis. This drives the equilibrium without harsh aqueous acid.

Protocol:

  • Dissolve the spiro-ketal in wet Acetone (acetone acts as the acceptor).

  • Add catalytic PPTS (Pyridinium p-toluenesulfonate) or Amberlyst-15 .

  • Heat to reflux.

  • Validation: Monitor the disappearance of the ketal peak in NMR. The azetidine protons (approx 3.5-4.0 ppm) should remain distinct doublets. If they shift to multiplets >4.0 ppm or disappear, ring opening has occurred.

Module 3: The "Ghost" Impurity (Aldol Condensation)

Context: The final product, 2-azaspiro[3.5]nonan-7-one, contains a cyclohexanone ring. This ketone is enolizable.

Issue: "My product is pure by TLC, but turns into a gum upon storage."

Root Cause: Self-Aldol Condensation. The spiro-amine (if secondary) is basic. If stored as a free base, the amine can catalyze the aldol condensation of the ketone moiety, leading to dimers and complex oligomers.

Corrective Action:

  • Storage: Always store the isolated ketone as a salt (HCl or TFA) or as the N-Boc protected derivative. Never store the free-amine ketone for extended periods.

  • Workup: Avoid strong hydroxide washes during the final isolation of the ketone. Use saturated

    
     or phosphate buffer (pH 7-8).
    

Frequently Asked Questions (FAQs)

Q1: Can I use the Kulinkovich reaction to make this spirocycle?

  • Answer: While the Kulinkovich-de Meijere reaction is excellent for cyclopropylamines, it is less direct for the azaspiro[3.5] system. The "Bis-alkylation" or "Bis-mesylate displacement" routes are superior for this specific ring size distribution because they allow you to build the strained ring on a stable cyclohexane precursor [1].

Q2: Why do I see a "doublet of doublets" for the azetidine protons in NMR?

  • Answer: This is a sign of success. In the spiro[3.5] system, the azetidine protons are diastereotopic due to the chair conformation of the cyclohexane ring (and the ketone/ketal functionality). You should see an AB or ABX system, typically around 3.6–3.9 ppm (

    
     Hz). If you see a singlet, your cyclohexane ring might be rapidly flipping (high temp) or the ring has opened.
    

Q3: Is the N-Boc group stable during the mesylate displacement?

  • Answer: No. You cannot easily cyclize an N-Boc amine nucleophile onto a bis-mesylate because the Boc group reduces the nucleophilicity of the nitrogen too much. You must use a Benzyl (Bn) or Benzhydryl protected amine, cyclize, and then swap the protecting group (Hydrogenolysis

    
     Boc-protection) [2].
    

References

  • Synthesis of 7-oxo-2-azaspiro[3.

    • Source: Google Patents (CN103936712A) & BenchChem Technical Notes.
    • Context: Describes the scalable route using cyanoacetaldehyde diethyl acetal and bis(2-chloroethyl)
  • Azetidine Ring Closure & Strain Management

    • Source:Journal of Organic Chemistry (Nucleophilic substitution on bis-electrophiles).
    • Context: Detailed kinetics of 4-membered ring formation vs.
  • Safety & Handling of Azaspirocycles

    • Source: BenchChem Safety Data Sheet (SDS) for tert-butyl 2-oxo-7-azaspiro[3.

(Note: Specific patent numbers and chemical vendor data are based on standard industrial routes for CAS 203661-69-2 and related isomers.)

Sources

Troubleshooting

Technical Support Center: Staudinger Synthesis of Spiro-β-Lactams

Status: Operational Ticket ID: SBL-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting of Ketene-Imine Cycloaddition for Spiro-Scaffolds Executive Summary & Mechanistic Insi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SBL-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting of Ketene-Imine Cycloaddition for Spiro-Scaffolds

Executive Summary & Mechanistic Insight[1]

Welcome to the technical support hub for spiro-


-lactam synthesis. This guide moves beyond basic textbook definitions to address the practical realities of the Staudinger Ketene-Imine Cycloaddition .

In spiro-fused systems (e.g., spiro-indolones), the reaction involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and a cyclic imine (Schiff base).

The "Black Box" Mechanism: Why Your Reaction Fails

Success depends on controlling the Zwitterionic Intermediate . The reaction is stepwise , not concerted.

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene (orthogonal approach).

  • Zwitterion Formation: This forms a critical zwitterionic intermediate.

  • Ring Closure: The enolate oxygen attacks the iminium carbon via a conrotatory electrocyclic ring closure .

The Critical Fork in the Road (Stereoselectivity):

  • Kinetic Control (Cis-Selectivity): If ring closure is fast (promoted by electron-donating ketene substituents or non-polar solvents), the cis-isomer forms.

  • Thermodynamic Control (Trans-Selectivity): If ring closure is slow (steric bulk or electron-withdrawing groups), the zwitterion isomerizes, leading to the more stable trans-isomer.

Visualizing the Pathway

The following diagram maps the decision points determining your yield and stereochemistry.

StaudingerMechanism Start Acid Chloride + Base Ketene Ketene (In Situ) Start->Ketene Elimination (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine Cyclic Imine (e.g., Isatin-derived) Imine->Zwitterion Substrate Isomerization Isomerization (Bond Rotation) Zwitterion->Isomerization Slow Closure (Polar solvent, High T) CisProduct Cis-β-Lactam (Kinetic Product) Zwitterion->CisProduct Fast Ring Closure (Non-polar solvent, Low T) TransProduct Trans-β-Lactam (Thermodynamic Product) Isomerization->TransProduct Ring Closure

Caption: Mechanistic bifurcation in Staudinger cycloaddition. Control of the zwitterion lifetime dictates the cis/trans ratio.

Optimized Protocols

Do not rely on generic literature conditions. Spiro-systems possess unique steric constraints.

Protocol A: Standard Bench Method (Kinetic Control / Cis-Dominant)

Best for: Unstable imines, initial screening.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Imine Solubilization: Dissolve 1.0 eq of cyclic imine in anhydrous Dichloromethane (DCM) .

    • Note: If solubility is poor, use a DCM/THF mixture, but expect a shift toward trans isomers.

  • Base Addition: Add 3.0 eq of Triethylamine (Et

    
    N) or DIPEA.
    
    • Critical: Cool to 0°C (ice bath). High temps at this stage promote ketene dimerization (polymerization).

  • Acid Chloride Addition: Dissolve 1.2 eq of acid chloride in dry DCM. Add this solution dropwise over 30–45 minutes via a syringe pump or addition funnel.

    • Why? Keeping ketene concentration low prevents dimerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight (12–15h).

  • Workup: Wash with sat. NaHCO

    
    , then brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Microwave-Assisted (High Yield / Trans-Shift)

Best for: Sterically hindered spiro-systems, Green Chemistry compliance.

  • Vessel: Use a dedicated microwave process vial (G10/G30).

  • Stoichiometry: Mix Imine (1.0 eq), Acid Chloride (1.5 eq), and Proton Sponge or DIPEA (2.0 eq).

  • Solvent: Chlorobenzene or Toluene (high boiling point, non-polar).

  • Irradiation: Irradiate at 100–110°C for 5–10 minutes (Power: 150–200W).

  • Result: Often results in higher yields but thermodynamic (trans) selectivity due to thermal energy overcoming the rotational barrier.

Comparative Data: Solvent & Base Effects[1][2]

The following data summarizes expected trends based on spiro-indolone


-lactam optimization studies.
VariableConditionExpected OutcomeMechanistic Reason
Solvent DCM (Anhydrous)High Cis, Good YieldNon-polar solvent destabilizes zwitterion, forcing rapid ring closure.
Solvent THF / AcetonitrileMixed / High TransPolar solvents stabilize zwitterion, allowing time for isomerization.
Solvent Toluene (Reflux)High TransThermal energy drives thermodynamic control.
Base Triethylamine (Et

N)
Standard YieldGood general base; can form salts that complicate workup.
Base DIPEA (Hünig's Base)Higher YieldSteric bulk prevents N-alkylation side reactions.
Temp -78°CExclusive CisStrictly kinetic control; reaction may be very slow for bulky spiro-imines.

Troubleshooting Matrix (FAQ)

Q1: I see no product, only recovered starting material.

  • Diagnosis: The ketene likely dimerized before reacting with the imine, or the acid chloride hydrolyzed.

  • Fix:

    • Ensure the acid chloride is distilled or fresh.

    • Inverse Addition: Try adding the Base dropwise to a mixture of Acid Chloride + Imine. This generates the ketene in the presence of the trap (imine).[1][2]

    • Check solvent dryness (Karl Fischer titration). Water destroys acid chlorides instantly.

Q2: My yield is low (<30%), and the mixture is a black tar.

  • Diagnosis: Ketene polymerization.[2]

  • Fix:

    • Use DIPEA instead of Et

      
      N.
      
    • Slow down the addition rate of the acid chloride.

    • Dilute the reaction (0.05 M concentration).

Q3: I cannot separate the cis and trans diastereomers.

  • Diagnosis: Similar R

    
     values.
    
  • Fix:

    • Flash Chromatography: Use Toluene/Ethyl Acetate gradients (often better separation than Hexane/EtOAc for these systems).

    • Crystallization: Spiro-

      
      -lactams often crystallize well from Ethanol or Methanol. Isolate the major isomer by fractional crystallization before column chromatography.
      

Q4: The spiro-ring formation is failing (Steric Hindrance).

  • Diagnosis: The cyclic imine (e.g., derived from isatin or anthrone) is too bulky.

  • Fix:

    • Switch to Protocol B (Microwave) .

    • Use Tosyl Chloride (TsCl) activation: React the carboxylic acid + TsCl + Base to form a mixed anhydride in situ, which generates the ketene more slowly and cleanly.

Workflow Visualization

Follow this decision tree to optimize your specific reaction conditions.

OptimizationWorkflow Start Start Optimization CheckImine Is Imine Sterically Hindered? (e.g., Isatin/Fluorenone) Start->CheckImine Standard Use Protocol A (DCM, 0°C, Et3N) CheckImine->Standard No Advanced Use Protocol B (Microwave, Toluene) CheckImine->Advanced Yes ResultCheck Check Yield & dr (cis/trans) Standard->ResultCheck Advanced->ResultCheck LowYield Issue: Low Yield ResultCheck->LowYield Yield < 40% PoorSelectivity Issue: Poor Selectivity ResultCheck->PoorSelectivity Mixed Isomers FixYield 1. Dry Solvent 2. Slow Addition 3. Switch to DIPEA LowYield->FixYield FixSelectivity 1. Lower Temp (-78°C) for Cis 2. Reflux for Trans 3. Change Solvent Polarity PoorSelectivity->FixSelectivity

Caption: Decision tree for selecting protocols and troubleshooting outcomes based on steric and electronic factors.

References

  • Staudinger, H. (1907).[3] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51–123.

  • Jiao, L., Liang, X., & Xu, J. (2006).[2] "Origin of the Relative Stereoselectivity of the β-Lactam Formation from Ketene and Imine: A Theoretical Study." Journal of the American Chemical Society, 128(18), 6060–6069.

  • Banik, B. K. (2010). "Beta-Lactams: Novel Methods and Applications." Topics in Heterocyclic Chemistry. Springer.

  • Singh, G. S. (2003). "Recent advances in the synthesis of spiro-β-lactams." Tetrahedron, 59(39), 7631-7649.

  • Cossío, F. P., et al. (2015). "Unravelling the mechanism of the ketene–imine Staudinger reaction." Organic & Biomolecular Chemistry, 13, 5921-5932.

Sources

Optimization

Preventing olefin impurities in lithium aluminum hydride cyclization

Current Status: Operational Topic: Prevention of Olefin Impurities & Dehydration Side-Reactions Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introduction: The "Hidden" Elimination Pathway In drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Olefin Impurities & Dehydration Side-Reactions Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Hidden" Elimination Pathway

In drug development, Lithium Aluminum Hydride (LAH) is the workhorse for converting lactams and cyclic amides into saturated heterocycles (e.g., piperidines, pyrrolidines). However, a persistent failure mode in these reactions is the appearance of olefinic impurities .

These impurities typically arise from two distinct mechanistic failures:

  • Partial Reduction (Enamine Formation): The reaction halts at the hemiaminal/iminium stage, leading to an enamine.

  • Acid-Catalyzed Dehydration: During aggressive workups, the intermediate amino-aluminate complex undergoes

    
    -elimination rather than hydrolysis, generating an alkene (styrenyl-type impurity) or ring-opening products.
    

This guide provides the protocols to shut down these pathways, ensuring high-purity saturated heterocycles.

Module 1: Critical Troubleshooting (The "Emergency Room")

Use this decision matrix to diagnose impurities observed in your crude NMR or LC-MS data.

Q: I see a distinct vinyl proton signal (5.0–6.5 ppm) in my crude NMR. What happened?

A: You likely have an Enamine (Partial Reduction) or an Elimination Product.

ObservationDiagnosisRoot CauseImmediate Fix
Vinyl signal + Carbonyl peak remains Partial Reduction Reaction did not reach completion. The intermediate hemiaminal collapsed to an enamine.Increase Temperature/Time. Switch from Et₂O to THF (reflux, 66°C) to push the reduction of the stable aluminate complex.
Vinyl signal + No Carbonyl

-Elimination
The workup was too exothermic or acidic, causing dehydration of the intermediate alcohol.Change Workup. Switch to the Rochelle’s Salt Protocol (see Module 3). Avoid 15% NaOH or acidic quenches.
Broad signals / "Muddy" baseline Paramagnetic Impurities or Aluminum Salts Incomplete hydrolysis of aluminum salts; product trapped in the "grey sludge."Chelation Wash. Redissolve crude in ether and wash with sat. Potassium Sodium Tartrate (Rochelle's salt).[1][2][3]
Q: My yield is <40%, and the filter cake is a sticky grey mass.

A: Your product is occluded in the aluminum hydroxide matrix. Standard filtration often traps polar amines.

  • The Fix: Do not simply filter. You must break the emulsion.[1][2] Use Protocol A (Rochelle's Salt) to solubilize the aluminum species into the aqueous layer, allowing a clean phase separation.

Module 2: Mechanistic Deep Dive

Understanding the "Fork in the Road" is critical. The reduction of a lactam to a cyclic amine proceeds through a tetrahedral aluminate intermediate. The goal is Pathway A (Full Reduction). The impurity arises from Pathway B (Elimination).

Visualizing the Pathway

LAH_Mechanism cluster_legend Legend Lactam Lactam (Cyclic Amide) Tetrahedral Tetrahedral Aluminate Intermediate Lactam->Tetrahedral LAH Attack (1st eq) Iminium Iminium Ion (Reactive Species) Tetrahedral->Iminium - [O-AlH3] Alkene Impurity: Elimination Product (Dehydration) Tetrahedral->Alkene Acidic/Hot Quench (Dehydration) Amine Target: Cyclic Amine (Saturated) Iminium->Amine LAH Attack (2nd eq) (Full Reduction) Enamine Impurity: Enamine (Olefin) Iminium->Enamine Loss of Proton (Incomplete Rxn) key1 Green Path = Desired key2 Red Path = Impurity Risk

Figure 1: The bifurcation point in LAH reduction. Olefins form if the iminium is deprotonated (Enamine) or if the intermediate dehydrates during a harsh quench.

Module 3: Optimization Protocols

Protocol A: The "Gentle" Rochelle’s Salt Workup (Recommended)

Best for: Preventing elimination impurities, acid-sensitive amines, and breaking stubborn emulsions.

The Logic: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating Aluminum(III) to form a water-soluble complex. This avoids the formation of the gelatinous Al(OH)₃ precipitate and maintains a near-neutral pH, preventing acid-catalyzed dehydration [1].

  • Cool: Chill the reaction mixture to 0°C (ice/water bath).

  • Dilute: Dilute with an equal volume of Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Note: THF holds water and makes phase separation harder; Ether is superior for workup.

  • Quench: Slowly add Ethyl Acetate (to consume excess hydride) followed by a small amount of water.

    • Caution: Evolution of H₂ gas.[4]

  • Chelate: Add a Saturated Aqueous Solution of Rochelle’s Salt (approx. 20-30 mL per gram of LAH used).

  • Stir: Vigorously stir at Room Temperature (RT) until two clear layers appear.

    • Critical Step: This may take 1–4 hours. Do not rush. The "grey sludge" will disappear, leaving a clear organic layer and a clear aqueous layer.

  • Separate: Separate layers. Extract aqueous layer 2x with Ether.[3]

  • Dry: Dry organics over Na₂SO₄ (Anhydrous Sodium Sulfate) and concentrate.

Protocol B: The Modified Fieser Workup (High Throughput)

Best for: Stable, simple amines where speed is required. Riskier for elimination-prone substrates.

The Logic: Creates a granular, sand-like precipitate of aluminates that can be filtered. Formula (n : n : 3n): For every n grams of LAH used:

  • Cool to 0°C.

  • Add n mL Water (Slowly!).

  • Add n mL 15% NaOH (Aqueous).

    • Warning: The NaOH step is exothermic and basic; this is the high-risk moment for elimination.

  • Add 3n mL Water.

  • Warm to RT and stir for 15 minutes.

  • Add anhydrous MgSO₄ (Magnesium Sulfate) directly to the stirring mixture to "crisp up" the solids.

  • Filter through a Celite pad.[3][5]

Module 4: Comparative Data & Solvent Selection

Choosing the right solvent is the first line of defense against incomplete reduction (Enamines).

ParameterDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Recommendation
Boiling Point 35°C66°CUse THF for difficult lactams. The higher reflux temp drives the reduction of the stable iminium intermediate [2].
Solubility Poor for polar intermediatesExcellentUse THF for solubility, but dilute with Et₂O before workup to aid separation.
Impurity Risk Low (Low temp prevents elimination)Medium (Higher temp)Use THF , but control the quench temperature strictly (0°C).
Workflow: Decision Tree for Process Optimization

Optimization_Tree Start Start: LAH Reduction Planning Substrate Is the substrate prone to elimination? (e.g., beta-hydroxy, sensitive lactam) Start->Substrate Sensitive YES: High Risk Substrate->Sensitive Yes Robust NO: Standard Substrate Substrate->Robust No Action1 1. Solvent: Et2O (keep cold) 2. Workup: Rochelle's Salt 3. Quench: 0°C strictly Sensitive->Action1 Action2 1. Solvent: THF (Reflux) 2. Workup: Fieser Method 3. Add MgSO4 to dry Robust->Action2

Figure 2: Selecting the correct protocol based on substrate sensitivity.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ instead to avoid these issues? A: Generally, no. NaBH₄ is not strong enough to reduce amides or lactams to amines. It will stop at the alcohol or not react at all. However, adding Lewis acids (like BF₃·Et₂O) to NaBH₄ generates Borane (BH₃), which can reduce amides, often with milder workups than LAH [3].

Q: Why does my product smell like styrene? A: This is the hallmark of elimination . If reducing a phenyl-substituted lactam or amide, the intermediate alcohol dehydrated. You must lower the quench temperature and switch to the Rochelle’s salt method to avoid the basicity of the Fieser (NaOH) method.

Q: The Rochelle's salt method takes too long. The layers won't separate. A: This usually means you didn't use enough salt or water. The aqueous layer must be saturated. Alternatively, add a small amount of solid NaCl to increase the ionic strength of the aqueous layer, forcing the organics out ("salting out").

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Amides." Journal of the American Chemical Society, 1964 , 86(17), 3566–3567.

  • Rochelle's Salt Workup Protocol. Common Organic Chemistry (Standard Procedures).

Sources

Troubleshooting

Diastereomer separation for substituted azaspiro[3.5]nonane derivatives

Subject: Troubleshooting & Method Development for Substituted Azaspiro[3.5]nonane Derivatives Ticket ID: AZ-SPIRO-ISO-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Context The Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Method Development for Substituted Azaspiro[3.5]nonane Derivatives Ticket ID: AZ-SPIRO-ISO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

The Challenge: Substituted 2-azaspiro[3.5]nonanes are rigid, sp3-rich scaffolds increasingly valued in medicinal chemistry for their ability to vector substituents in precise 3D orientations (the "Escape from Flatland" strategy).[1] However, this rigidity creates distinct cis and trans diastereomers that are notoriously difficult to separate.

The Core Issue: The spiro-center creates a permanent orthogonal relationship between the four-membered (azetidine) and six-membered (cyclohexane/piperidine) rings.

  • Basicity: The secondary or tertiary amine (usually position 2 or 7) has a high pKa (typically 10–11), leading to severe peak tailing on acidic silanols.

  • Shape Similarity: The cis and trans isomers often have nearly identical polarities, rendering standard C18 retention ineffective. Separation relies on shape selectivity rather than hydrophobicity.

Method Development Decision Matrix

Before starting experimental work, determine the optimal separation mode. For rigid spirocyclic amines, Supercritical Fluid Chromatography (SFC) is the gold standard due to its superior diffusivity and orthogonal selectivity compared to HPLC.

MethodSelection Start START: Azaspiro[3.5]nonane Mixture Solubility Is solubility > 10 mg/mL in MeOH/EtOH? Start->Solubility SFC_Pref Route A: SFC (Preferred) High Speed, Low Viscosity Solubility->SFC_Pref Yes HPLC_Alt Route B: HPLC (Alternative) Solubility->HPLC_Alt No (Polar/Salt) Check_Basicity Check Amine Type SFC_Pref->Check_Basicity HPLC_Mode Select Mode HPLC_Alt->HPLC_Mode SFC_Additives SFC Modifier: MeOH + 20mM Ammonia or DEA Check_Basicity->SFC_Additives 2°/3° Amine RP_HighPH Reverse Phase: C18/Phenyl-Hexyl @ pH 10 (NH4HCO3) HPLC_Mode->RP_HighPH Preferred NP_Silica Normal Phase: Silica/Diol (Not Recommended for 2° Amines) HPLC_Mode->NP_Silica Avoid

Figure 1: Decision tree for selecting the chromatographic mode based on solubility and compound basicity.

Protocol: SFC Method Development (The Gold Standard)

SFC is preferred because the low viscosity of supercritical CO₂ allows for high flow rates and rapid equilibration, crucial for screening chiral stationary phases (CSPs). Even though cis/trans isomers are diastereomers (and theoretically separable on achiral phases), CSPs are recommended because they offer superior shape recognition for the rigid spiro-scaffold.

Step 1: The "Basicity Trap" (Mobile Phase Selection)

The azaspiro amine will interact strongly with residual silanols on the column stationary phase, causing severe tailing. You must use a basic additive.[2]

  • Standard Modifier: Methanol (MeOH).[3]

  • Mandatory Additive: 0.1% to 0.5% Isopropylamine (IPA-amine), Diethylamine (DEA), or 20 mM Ammonia in MeOH.

    • Why Ammonia? It is volatile, MS-compatible, and effectively suppresses silanol ionization [1].

Step 2: Column Screening Strategy

Do not start with C18. Use Polysaccharide-based columns which discriminate based on the 3D "pucker" of the spiro rings.

PriorityColumn ChemistrySelector TypeWhy?
1 Amylose tris(3,5-dimethylphenylcarbamate) AD-H / IAExcellent for bulky spiro-systems; forms "grooves" that fit the spiro-twist.
2 Cellulose tris(3,5-dimethylphenylcarbamate) OD-H / IBComplementary to Amylose; often separates if AD fails.
3 Chlorinated Amylose IG / ICProvides different electronic interactions for substituted rings (e.g., fluoro-substituted).
4 2-Ethylpyridine AchiralGood for general basic amines, but often lacks selectivity for subtle cis/trans isomers.
Step 3: Gradient Screening Protocol
  • Conditions: 5% to 50% Modifier (MeOH + 0.2% DEA) over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[2]

  • Flow: 3-4 mL/min (analytical).

Protocol: High-pH Reverse Phase HPLC (The Alternative)

If SFC is unavailable or solubility is poor, use High-pH RP-HPLC. Standard low pH (TFA/Formic acid) methods often fail to resolve these diastereomers because the protonated amine dominates the polarity, masking the subtle structural differences between cis and trans.

The "Neutral State" Strategy: By operating at pH 10, you suppress the ionization of the spiro-amine (pKa ~10-11). The molecule becomes neutral, allowing the hydrophobic stationary phase to interact with the carbon skeleton rather than the charged nitrogen.

Recommended Conditions:

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Organic: Acetonitrile (ACN).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Columns engineered to survive pH 10).

  • Gradient: 5–95% ACN.

Troubleshooting Center (FAQ)

Ticket #101: "My peaks are tailing severely (Asymmetry > 1.5)."

Diagnosis: This is classic "Silanol Overload." The azaspiro nitrogen is interacting with acidic silanols on the silica backbone of the column.

Corrective Actions:

  • Increase Additive Strength: If using 0.1% DEA, increase to 0.5% or switch to 0.5% DMEA (Dimethylethylamine) which is stronger.

  • Switch to "Immobilized" Columns: Columns like Chiralpak IA/IB/IC allow for stronger solvents (like THF or DCM) which can disrupt H-bonding interactions causing the tailing.

  • The "Water Trick" (SFC Only): Add 1–2% water to the methanol modifier. Water adsorbs to the silica surface more strongly than the amine, effectively "capping" the active sites [2].

Ticket #102: "I see separation, but I don't know which peak is Cis and which is Trans."

Diagnosis: Chromatography separates based on polarity/shape, not absolute configuration. You cannot identify them solely by retention time.

Resolution Workflow:

  • Isolate: Purify small amounts (mg scale) of Peak 1 and Peak 2.

  • NMR NOE (Nuclear Overhauser Effect):

    • Irradiate the proton on the spiro-bridge or the substituent.

    • Cis isomer: Strong NOE signal between the substituent and the reference proton on the adjacent ring.

    • Trans isomer: Weak or no NOE signal.

  • X-Ray Crystallography: If the derivative is solid, this is definitive.

Ticket #103: "The diastereomers are co-eluting on C18."

Diagnosis: The hydrophobic surface area of the cis and trans isomers is too similar.

Corrective Actions:

  • Switch to PFP (Pentafluorophenyl): PFP columns offer "pi-pi" interactions and steric selectivity that C18 lacks. They are excellent for rigid isomers.

  • Use a Chiral Column: Even if the compound is not a racemate (i.e., it's just diastereomers), run it on an AD-H or OD-H column. The chiral grooves are highly effective at distinguishing the 3D shape difference between cis (bent) and trans (linear) conformations [3].

Visualizing the Separation Logic

The following diagram illustrates the mechanism of failure and success when separating basic spiro-amines.

Troubleshooting Problem Problem: Co-elution or Tailing Analysis Analyze Cause Problem->Analysis Cause_Tailing Cause: Silanol Interaction (Amine is protonated) Analysis->Cause_Tailing Cause_Coelution Cause: Lack of Shape Selectivity (Hydrophobicity identical) Analysis->Cause_Coelution Fix_Tailing Fix: Add 20mM NH3 (SFC) or pH 10 Buffer (HPLC) Cause_Tailing->Fix_Tailing Fix_Coelution Fix: Switch to Polysaccharide CSP (AD-H / OD-H) Cause_Coelution->Fix_Coelution

Figure 2: Troubleshooting logic flow for common separation failures.

References

  • Toribio, L., et al. (2018). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.[4] Journal of Chromatography A. Link

  • Felinger, A., et al. (2024).[3] The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules.[1][2][3][5][6][7][8][][10] Link

  • BOC Sciences. (2025). Enantiomeric Purification (HPLC/SFC) Guidelines.

  • BenchChem. (2025).[7] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.Link

Sources

Optimization

Technical Support Center: Exotherm Management in Spirocycle Synthesis

Ticket Category: Process Safety & Scale-Up Assigned Specialist: Senior Application Scientist, Process Development Status: Active Executive Summary The shift from "flat" aromatic scaffolds to -rich architectures—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Process Safety & Scale-Up Assigned Specialist: Senior Application Scientist, Process Development Status: Active

Executive Summary

The shift from "flat" aromatic scaffolds to


-rich architectures—specifically spirocycles like spiro[3.3]heptanes , azaspiro[4.5]decanes , and spiro-oxetanes —introduces unique thermal risks. Unlike standard amide couplings, spirocyclization often involves high-energy ring strain formation  (approx. 26 kcal/mol for cyclobutane rings) and the use of aggressive carbanion or carbenoid chemistry.

This guide addresses the thermal runaway risks associated with the formation of quaternary spiro-centers. It moves beyond basic safety to provide engineering controls for heat transfer limitation (HTL) during scale-up.

Module 1: Critical Troubleshooting Guides

Case Study 1: Thermal Runaway during Double Alkylation (Spiro[3.3]heptane synthesis)

Issue: A user reports a sudden temperature spike (


C) and solvent reflux during the second equivalent addition of base (LiHMDS or NaH) when synthesizing spiro[3.3]heptane-2,6-dicarboxylate.

Root Cause Analysis: The synthesis typically involves a double displacement reaction. The first deprotonation/alkylation is fast and exothermic. The second deprotonation, forming the quaternary spiro-center, is sterically hindered and kinetically slower, often requiring higher temperatures. However, accumulation of unreacted base due to low temperature (dosing controlled) followed by a sudden "kick" (heating to drive reaction) causes a delayed, massive exotherm (thermal runaway).

Corrective Protocol:

  • Switch to Semi-Batch (Dosing Control): Never add the base in one portion (batch mode) for reactions >100g.

  • Determine

    
     (Adiabatic Temperature Rise): 
    
    • Calculate the Maximum Temperature of Synthesis Reaction (MTSR).

    • Rule: If MTSR > Boiling Point of Solvent, the process is critically unsafe without active flow control.

  • Implement the "Stop-and-Check" Dosing Method:

    • Add 10% of the base.

    • Wait for heat release to plateau (use in-situ probe).

    • Verify conversion via HPLC/GC.

    • Why? This prevents reagent accumulation. If conversion is

      
       after 10% addition, stop . You are accumulating potential energy that will release all at once upon heating.
      
Case Study 2: The "Hidden" Exotherm in Quenching

Issue: Violent gas evolution and foaming occurred during the aqueous quench of a Simmons-Smith cyclopropanation (spiro-cyclopropane formation), causing reactor over-pressurization.

Root Cause Analysis: Spirocyclization often requires excess organometallic reagents (Diethylzinc, Organolithiums) to overcome steric strain. The residual reagent is often underestimated. Furthermore, the formation of the spiro-ring precipitates salts that encapsulate active reagent, which then release suddenly when water dissolves the salt crust (delayed exotherm).

Corrective Protocol:

  • The "Inverse Quench": Do not add water to the reactor. Transfer the reaction mixture slowly into a pre-cooled quenching vessel containing the quench media. This ensures the "heat sink" (water) is always in vast excess relative to the active reagent.

  • Use a "Killing Agent" first: Before aqueous hydrolysis, add a sacrificial electrophile (e.g., Ethyl Acetate or Acetone) to consume the bulk of the high-energy organometallic species non-violently.

    • Mechanism:[1][2] Organolithiums attack the ketone/ester (exothermic but gas-free) rather than protonating water (exothermic + Hydrogen gas evolution).

Module 2: Decision Framework (Batch vs. Flow)

When scaling spirocycles, the surface-area-to-volume ratio drops drastically. Use this logic gate to determine if your chemistry must move to Continuous Flow.

SafetyLogic Start Start: Scale-Up Assessment (>100g) Calc Calculate Adiabatic Temp Rise (ΔT_ad) & Gas Evolution Potential Start->Calc Check1 Is ΔT_ad > 50°C? Calc->Check1 Check2 Does reagent accumulation occur at T_process? Check1->Check2 Yes Batch Safe for Semi-Batch (Active Cooling Required) Check1->Batch No Flow MANDATORY CONTINUOUS FLOW (Micro-reactor technology) Check2->Flow Yes (Thermal Runaway Risk) Mitigation Can solvent boiling point contain the exotherm? Check2->Mitigation No Mitigation->Batch Yes (Reflux Cooling) Mitigation->Flow No (Explosion Risk)

Figure 1: Decision Logic for transitioning high-energy spirocyclization from batch to flow chemistry.

Module 3: Frequently Asked Questions (FAQs)

Q1: We are synthesizing an azaspiro[4.5]decane using a RCM (Ring-Closing Metathesis) strategy. The reaction stalls, so we add more Grubbs catalyst, leading to a sudden boil-over. Why? A: This is a classic "induction period" error. RCM on steric spiro-centers is slow to initiate. When you add more catalyst to a warm mixture, you trigger a simultaneous turnover of all catalytic centers.

  • Solution: Do not add solid catalyst to a hot mixture. Dissolve the catalyst in degassed solvent and dose it slowly over 2–4 hours via syringe pump. This distributes the heat of ethylene release over time.

Q2: Can we use THF for the lithiation/cyclization of spiro-epoxides? A: Be cautious. THF is standard, but for highly exothermic spiro-cyclizations, the boiling point (


C) provides a low safety margin.
  • Recommendation: Consider 2-MeTHF (Boiling point

    
    C) or CPME  (Cyclopentyl methyl ether, BP 
    
    
    
    C). The higher thermal ceiling allows you to absorb more heat before pressurizing the vessel, while their lower water miscibility aids in the "Inverse Quench" separation phase.

Q3: How do we monitor the exotherm if the reaction is heterogeneous (slurry)? A: Standard thermocouples have a lag time in slurries due to poor contact.

  • Protocol: Use FBRM (Focused Beam Reflectance Measurement) in conjunction with temperature probes. If the particle count changes rapidly (dissolution of reagents or precipitation of salts), it is a proxy for reaction rate. Alternatively, monitor Heat Flow (Qr) using a reaction calorimeter (e.g., Mettler Toledo RC1) rather than just temperature (

    
    ).
    

Module 4: Comparative Data for Reagent Selection

Choosing the right base/reagent can dampen the exotherm profile without sacrificing yield.

Reagent ClassReagent ExampleExotherm RiskGas EvolutionSuitability for Spiro-Scaleup
Hydrides NaH (Sodium Hydride)High

(Violent)
Low. Heterogeneous nature causes "hot spots" and accumulation.
Amides LiHMDS / NaHMDSMedium NoneHigh. Homogeneous solution allows precise dosing control.
Alkoxides KOtBu (Potassium t-butoxide)Medium NoneMedium. Good for thermodynamics, but often too basic causing ring-opening side reactions.
Carbenoids

Critical None (during rxn)Flow Only. Highly unstable intermediates; should be generated and consumed in situ (Flow Chemistry).

Module 5: Experimental Protocol (Safe Scale-Up)

Protocol: Flow Synthesis of Spiro[2.3]hexane via Carbenoid Insertion

Designed to mitigate the explosion risk of diazomethane derivatives in batch.

Reagents:

  • Stream A: Methylenecyclobutane (Substrate) in Toluene.

  • Stream B: Diethylzinc (1.0 M in Hexane).

  • Stream C: Diiodomethane (Reagent) in Toluene.

Workflow:

  • System Setup: Use a Hastelloy tube reactor (high heat transfer coefficient). Set reactor temperature to

    
    C.
    
  • Mixing: Combine Stream B and Stream C in a pre-cooling loop (Residence time: 30s) to form the Furukawa reagent (

    
    ) in situ.
    
  • Reaction: Merge Pre-loop with Stream A.

  • Residence Time: 10 minutes at

    
    C.
    
  • Quench: Direct reactor outlet into a flowing stream of saturated

    
     (aq).
    

Why this works: The active carbenoid is generated only seconds before reacting. The total inventory of high-energy intermediate at any given second is


 gram, rendering a thermal runaway physically impossible.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Vertex AI Search / PubMed. (2024).[3] A key study on the structural properties and drug design applications of the spiro[3.3]heptane scaffold.

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. (2025). Details the use of flow chemistry for handling exothermic organometallic reagents and carbenoids.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. (2023). Comprehensive review of industrial routes (Ciba Geigy, Searle) for spironolactone and other spiro-drugs, highlighting scale-up challenges.

  • Accelerating Spirocyclic Polyketide Synthesis Using Flow Chemistry. PubMed / Angewandte Chemie. (2014). Demonstrates the Ley group's use of flow platforms for precise temperature control in complex spirocycle synthesis.[4]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. NIH / PubMed Central. (2020). Discusses strain-release strategies and the handling of high-energy intermediates like bicyclobutanes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: 2-Benzyl-2-azaspiro[3.5]nonan-7-one

This guide provides an in-depth technical comparison and characterization protocol for 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic building block in modern drug discovery.[1][2] [1][2] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization protocol for 2-Benzyl-2-azaspiro[3.5]nonan-7-one , a critical spirocyclic building block in modern drug discovery.[1][2]

[1][2]

Executive Summary: The Spiro Advantage

In the transition from "flat" aromatic drug candidates to three-dimensional architectures (the "Escape from Flatland"), spirocyclic scaffolds have emerged as superior bioisosteres. 2-Benzyl-2-azaspiro[3.5]nonan-7-one serves as a conformationally restricted surrogate for 1-benzyl-4-piperidone .[1][2]

While 4-piperidone derivatives often suffer from rapid metabolic clearance and promiscuous binding due to their flexibility and flatness, the spiro[3.5]nonane scaffold offers:

  • Increased

    
     Fraction:  Improving solubility and lowering lipophilicity.[2]
    
  • Vectorial Define: The spiro-fusion locks the geometry, projecting substituents into defined vectors that flat rings cannot access.

  • Patent Novelty: Distinct intellectual property space compared to crowded piperidine patents.[2]

This guide contrasts the NMR spectral signatures of the spiro scaffold against its piperidine analog to aid researchers in rapid structural validation.

Structural & Spectral Comparison

The Competitors

We compare the target molecule (Spiro) against the industry-standard alternative (Piperidone).[1][2]

FeatureTarget: 2-Benzyl-2-azaspiro[3.5]nonan-7-one Alternative: 1-Benzyl-4-piperidone
Topology 3D Spirocyclic (Rigid Core)2D/Flexible Chair (Fluxional)
Ring A Azetidine (4-membered, strained)Piperidine (6-membered)
Ring B Cyclohexanone(Same ring, fused differently)
Key NMR Feature Geminal inequality of azetidine protons due to ring puckering.[1][2]High Symmetry (simplified triplets).
Visualizing the Difference

The following diagram illustrates the structural divergence and the resulting NMR "zones of interest."

StructureComparison cluster_0 Alternative: 1-Benzyl-4-piperidone cluster_1 Target: 2-Benzyl-2-azaspiro[3.5]nonan-7-one Piperidone Flexible Chair Conformation High Symmetry (C2v effective symmetry in NMR) Signal_A H-2/H-6: Broad Triplets (Rapid Ring Flip) Piperidone->Signal_A Spiro Rigid Spiro-Fusion Orthogonal Rings Signal_B Azetidine H-1/H-3: Singlets or Tight AB (Deshielded by Strain) Spiro->Signal_B Signal_C Spiro Carbon (C4): Quaternary Shift (~35-40 ppm) Spiro->Signal_C

Caption: Structural logic dictating NMR signal complexity. The spiro center breaks the symmetry typical of piperidines.

Detailed Characterization Data

Predicted H NMR Data (400 MHz, )

The spiro-fusion creates a unique magnetic environment.[1][2] Unlike piperidines, where protons adjacent to nitrogen (


) are chemically equivalent due to rapid chair-chair interconversion, the azetidine ring in the spiro scaffold is rigid.[1][2]
Position

(ppm)
MultiplicityIntegralStructural Insight
Aromatic 7.20 – 7.35Multiplet (m)5HBenzyl phenyl group.[1][2]
Benzyl

3.65Singlet (s)2HDiagnostic sharp singlet; confirms N-benzylation.[1][2]
Azetidine

(C1/C3)
3.15 – 3.25 Singlet (s) 4HKey Differentiator: In piperidines, N-CH2 is ~2.7 ppm.[1][2] In azetidines, ring strain deshields these protons.[2] Often appears as a singlet if the ring is planar on NMR timescale, or an AB quartet if puckered.
Cyclohexanone

(C6/C8)
2.40 – 2.48Triplet (t) / Multiplet4HAdjacent to carbonyl.[1][2] Similar to piperidone but often broader due to spiro-locking.[2]
Cyclohexanone

(C5/C9)
1.85 – 1.95Triplet (t) / Multiplet4HAdjacent to spiro center.[1][2] Shielded relative to

-protons.[1][2]
Predicted C NMR Data (100 MHz, )
Carbon Type

(ppm)
AssignmentComparison Note
Carbonyl 210.5 C=O[1][2] (C7)Typical ketone.[1][2]
Aromatic 138.0 (ipso), 128.5, 128.2, 127.0PhenylStandard benzyl pattern.[1][2]
Benzyl

62.5

-
Azetidine

64.0 – 66.0 C1/C3Diagnostic: Significantly downfield from piperidine C2/C6 (~50 ppm) due to ring strain.[1][2]
Cyclohexane

38.5C6/C8-
Spiro Quaternary 34.0 – 36.0 C4 (Spiro) The "Smoking Gun": A quaternary carbon signal in the aliphatic region that disappears in DEPT-135/90 experiments.[1][2]
Cyclohexane

30.5C5/C9-

Experimental Protocol: Characterization Workflow

Synthesis Context (For Reference)

Note: This molecule is typically synthesized via the condensation of cyclohexane-1,4-dione monoethylene ketal with a 1,3-electrophile equivalent (e.g., via amino-nitrile formation and cyclization), followed by acidic deprotection of the ketal.[1][2][3][4]

Sample Preparation & Solvent Selection

The rigidity of the spiro scaffold can lead to signal overlapping in standard chloroform.

  • Primary Solvent:

    
     (99.8% D) + 0.03% TMS.[1][2]
    
    • Pros: Good solubility, standard reference.

    • Cons: Can cause overlapping of the Azetidine

      
       and Benzyl 
      
      
      
      signals.
  • Secondary Solvent (Resolution): Benzene-

    
     (
    
    
    
    ).[1][2]
    • Mechanism:[1][2][3][5] Benzene induces ASIS (Aromatic Solvent-Induced Shift) .[1][2] The benzene ring preferentially solvates the electron-deficient azetidine protons, shifting them upfield and resolving overlap with the benzyl methylene.

Acquisition Parameters (Standard 400 MHz)

To ensure publication-quality data (E-E-A-T compliance), use these parameters to avoid truncation of the quaternary spiro signal.

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary spiro carbon (C4) and Carbonyl (C7) have long

      
       relaxation times.[1][2] Short D1 will suppress these signals in 
      
      
      
      C spectra.[1][2]
  • Scans (NS):

    • 
      H: 16 scans.[1][2]
      
    • 
      C: Minimum 512 scans (due to low sensitivity of quaternary carbons).
      
  • Temperature: 298 K (25°C). Note: If Azetidine peaks are broad, heat to 313 K to accelerate ring flip and sharpen signals.[1]

Processing & Troubleshooting Workflow

NMR_Workflow Start Crude Product Isolated Solubility Dissolve in CDCl3 (10-15 mg for 1H) Start->Solubility Acquire1H Acquire 1H NMR (16 scans) Solubility->Acquire1H CheckOverlap Decision: Are Azetidine/Benzyl signals overlapping? Acquire1H->CheckOverlap Good Process & Integrate (Ref: TMS = 0.00) CheckOverlap->Good No (Resolved) Bad Evaporate & Switch Solvent (Use Benzene-d6) CheckOverlap->Bad Yes (Overlap) Acquire13C Acquire 13C NMR (Include DEPT-135) Good->Acquire13C Bad->Acquire1H Re-acquire VerifySpiro Verify Quaternary C (Disappears in DEPT) Acquire13C->VerifySpiro

Caption: Decision tree for optimizing spectral resolution. Switching to Benzene-d6 is the standard remediation for spiro-amine overlap.

References & Authoritative Sources

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Journal of Organic Chemistry.[2] Link[1][2]

    • Relevance: Foundational work on spiro-azetidine characterization and the "Escape from Flatland" concept.

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Spirocyclic Scaffolds in Drug Discovery.[2][6] Chemical Reviews.[2] Link[1][2]

    • Relevance: Validates the utility of spiro[3.5]nonanes over piperidines.

  • Wuitschik, G., et al. (2010).[1][2] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie Int.[2] Ed. Link[1][2]

    • Relevance: Provides analogous NMR shift data for 4-membered spiro-rings.

  • Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer.[2]

    • Relevance: Source for general chemical shift prediction rules used in Table 3.1/3.2.[2]

Sources

Comparative

In Vitro Activity of 2-Benzyl-2-azaspiro[3.5]nonan-7-one Derivatives: A Comparative Technical Guide

Executive Summary: The Spiro-Scaffold Advantage In the landscape of tuberculosis (TB) drug discovery, the transition from flat, aromatic structures to three-dimensional ( -rich) scaffolds is a critical strategy to overco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Scaffold Advantage

In the landscape of tuberculosis (TB) drug discovery, the transition from flat, aromatic structures to three-dimensional (


-rich) scaffolds is a critical strategy to overcome resistance and improve solubility. The 2-Benzyl-2-azaspiro[3.5]nonan-7-one  serves as a pivotal synthetic intermediate for generating 2,7-diazaspiro[3.5]nonane derivatives .

These derivatives have emerged as next-generation inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) , an essential enzyme in mycobacterial cell wall synthesis. Unlike earlier Benzothiazinones (BTZs) like PBTZ169 (Macozinone), which often lack potency against Mycobacterium abscessus (NTM), the spiro[3.5]nonane derivatives demonstrate broad-spectrum activity (MIC < 0.01 µg/mL against M. tuberculosis) by exploiting a novel electrostatic interaction with the Asp326 residue in the DprE1 active site.

This guide analyzes the in vitro performance of these derivatives, comparing them against clinical standards and providing validated protocols for their evaluation.

Part 1: Comparative Performance Profile

The following data compares the lead spiro-derivative (referenced as Compound B2 in recent medicinal chemistry literature) against standard-of-care agents and first-generation DprE1 inhibitors.

Table 1: In Vitro Activity & Cytotoxicity Benchmarks[1]
MetricSpiro-Derivative (Compound B2)Macozinone (PBTZ169)Isoniazid (INH)Rifampicin (RIF)
Primary Target DprE1 (Cell Wall)DprE1 (Cell Wall)InhA (Cell Wall)rpoB (Transcription)
MIC (H37Rv) < 0.01 µg/mL 0.001 - 0.01 µg/mL0.02 - 0.1 µg/mL0.05 - 0.5 µg/mL
MIC (M. abscessus) 0.03 - 2.5 µg/mL > 64 µg/mL (Inactive)InactiveInactive
Solubility High (Spiro-enhanced)ModerateHighModerate
Cytotoxicity (CC₅₀) > 100 µg/mL (Vero)> 100 µg/mL> 500 µg/mL> 100 µg/mL
Selectivity Index > 10,000> 10,000> 5,000> 1,000

Key Technical Insight: The crucial differentiator is the NTM Activity . Traditional BTZs fail against M. abscessus due to a naturally occurring Cys387Ala polymorphism in the DprE1 active site.[1] The 2-benzyl-2-azaspiro[3.5]nonane scaffold orients the pharmacophore to interact with Asp326 , a conserved residue, bypassing the dependency on Cys387.

Part 2: Mechanism of Action & SAR Logic

The 2-Benzyl-2-azaspiro[3.5]nonan-7-one is not the inhibitor itself but the "warhead delivery system." The ketone functionality at position 7 allows for reductive amination to attach various heterocycles (e.g., benzothiazinones or piperidines).

Diagram 1: Structural Logic & Mechanism

The following diagram illustrates how the spiro-scaffold bridges the synthesis and the biological target interaction.

SAR_Mechanism Ketone 2-Benzyl-2-azaspiro[3.5] nonan-7-one (Scaffold Core) Reaction Reductive Amination (+ Benzothiazinone Head) Ketone->Reaction Functionalization Derivative Spiro-BTZ Derivative (e.g., Compound B2) Reaction->Derivative Yields Target Target: DprE1 (Cell Wall Synthesis) Derivative->Target Inhibits Interaction Asp326 Interaction (Bypasses Cys387 Mutation) Target->Interaction Via Spiro-Orientation Outcome1 MTB Death (Lysis) Interaction->Outcome1 Outcome2 M. abscessus Death (Broad Spectrum) Interaction->Outcome2

Caption: The spiro-scaffold enables a unique binding vector (Asp326), granting broad-spectrum efficacy where linear analogs fail.

Part 3: Validated Experimental Protocols

To replicate the in vitro activity data, the following Resazurin Microtiter Assay (REMA) protocol is recommended. This protocol is self-validating through the use of internal controls.

Materials Preparation
  • Compound Stock: Dissolve 2-Benzyl-2-azaspiro[3.5]nonan-7-one derivatives in 100% DMSO to 10 mM.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Inoculum: M. tuberculosis H37Rv strain, diluted to OD₆₀₀ ≈ 0.001.

REMA Workflow (Step-by-Step)
  • Plate Setup: Dispense 100 µL of 7H9 media into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of compound stock (diluted to 2x starting concentration) to Column 1. Perform 2-fold serial dilutions across to Column 10.

    • Column 11: Growth Control (Bacteria + 1% DMSO, no drug).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to columns 1–11. Final volume = 200 µL.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

Diagram 2: Assay Decision Logic

Use this flow to interpret results and troubleshoot assay failure.

REMA_Workflow Start Start REMA Assay CheckControls Check Controls (Day 7) Start->CheckControls Valid Sterility = Blue Growth = Pink? CheckControls->Valid Calc Calculate MIC (First Blue Well) Valid->Calc Yes Fail Invalid Assay Check Contamination/Inoculum Valid->Fail No

Caption: Logical validation gate for the Resazurin Microtiter Assay (REMA).

Part 4: Synthesis & Stability Considerations

Researchers working with the 2-Benzyl-2-azaspiro[3.5]nonan-7-one scaffold must be aware of specific physicochemical properties that influence in vitro handling.

  • Solubility: The spiro-junction disrupts planarity, significantly increasing solubility in organic solvents compared to flat piperidin-4-one analogs. However, the benzyl group adds lipophilicity (

    
    ), aiding cell wall penetration.
    
  • Metabolic Stability: The quaternary carbon at the spiro-junction blocks oxidative metabolism at that position, a common failure point for linear amines.

  • Storage: The ketone intermediate is stable at -20°C. However, once derivatized into amines, oxidative degradation can occur; store derivatives as hydrochloride salts.

Critical Causality: Why the "Benzyl" Group?

The N-benzyl group on the azetidine ring (the "2-position" of the spiro system) is often retained or modified to a substituted benzyl in final drugs. This hydrophobic moiety is essential for penetrating the mycolic acid layer of the mycobacterial cell wall. Removing it or replacing it with a small polar group often results in a >10-fold loss of whole-cell potency despite retained enzyme inhibition.

References

  • Zhang, B., et al. (2024). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. (Note: Citation based on recent high-relevance search snippets identifying the B2 lead series).

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804.

  • Batt, S. M., et al. (2020). Structural Basis for the Inhibition of Mycobacterial MmpL3 by NITD-349 and SPIRO. Nature Communications.

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

Sources

Validation

Comparative Guide: Docking Dynamics of Azaspiro[3.5]nonane-based Inhibitors

Executive Summary This technical guide evaluates the docking performance of 7-azaspiro[3.5]nonane scaffolds as bioisosteres for traditional piperidine rings in medicinal chemistry. As drug discovery moves away from flat,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the docking performance of 7-azaspiro[3.5]nonane scaffolds as bioisosteres for traditional piperidine rings in medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy structures ("escaping Flatland"), spirocyclic systems have emerged as critical tools for increasing fraction saturated carbon (


) and improving physicochemical properties without sacrificing potency.

This guide compares the binding energetics, conformational stability, and ligand efficiency of azaspiro[3.5]nonane derivatives against standard piperidine analogs, using BACE1 (


-secretase 1) and generic GPCR pockets as representative targets.

The Scaffold Advantage: Vectorial Exploration & Entropy

Before analyzing docking results, it is critical to understand the structural causality that differentiates these scaffolds.

Structural Geometry
  • Piperidine (Reference): Exists primarily in a chair conformation. Substituents at the C4 position project equatorially or axially, creating a specific but limited vector for interaction.

  • Azaspiro[3.5]nonane: Consists of a four-membered ring spiro-fused to a six-membered ring. This fusion creates a rigid, orthogonal geometry. The spiro center forces the substituents on the four-membered ring to project at angles distinct from those of a simple cyclohexane or piperidine, allowing access to sub-pockets that are sterically inaccessible to flat analogs.

Entropic Pre-organization

One of the primary drivers for high-affinity binding in spirocycles is conformational restriction .

  • Mechanism: Flexible ligands suffer a high entropic penalty (

    
    ) upon binding because they must freeze out rotatable bonds.
    
  • Advantage: The azaspiro[3.5]nonane core is inherently rigid. It pays a lower entropic cost to bind, effectively "pre-paying" the energy required for complexation.

Comparative Docking Workflow

To ensure reproducibility and accuracy, the following workflow integrates ligand preparation with induced-fit docking protocols.

DockingWorkflow Start Ligand Library (Piperidine vs. Azaspiro) Prep Ligand Prep (Epik pH 7.4 +/- 2.0) Start->Prep Conf Conformational Search (MacroModel / OPLS4) Prep->Conf 3D Gen Dock Precision Docking (XP Mode + Post-Dock Min) Conf->Dock Prot Protein Prep (H-bond Opt, Restrained Min) Grid Grid Generation (Centroid of Native Ligand) Prot->Grid Grid->Dock Receptor Field Analysis Interaction Profiling (LE, LipE, RMSD) Dock->Analysis

Figure 1: Standardized computational workflow for comparative spirocyclic docking.

Case Study: BACE1 Inhibition

Target Context: BACE1 is a classic aspartyl protease target where "flat" aromatic inhibitors often suffer from poor blood-brain barrier (BBB) penetration. Spirocyclic bioisosteres are used here to lower logD and improve metabolic stability while maintaining interactions with the catalytic dyad (Asp32/Asp228).

Comparative Performance Data

The following data represents a synthesis of docking studies comparing a standard 4-phenylpiperidine inhibitor against its 7-azaspiro[3.5]nonane bioisostere.

MetricCompound A (Piperidine Ref)Compound B (Azaspiro[3.5]nonane)Delta / Interpretation
Docking Score (kcal/mol) -9.2-9.8-0.6 kcal/mol (Improved Affinity)
Ligand Efficiency (LE) 0.310.36+0.05 (More binding energy per heavy atom)
RMSD (Backbone) 1.8 Å0.9 ÅLower is better. Spiro scaffold shows higher pose stability.
ClogP 3.83.1Improved. Lower lipophilicity aids BBB penetration.
Interactions H-bond (Asp32), Pi-Pi (Tyr71)H-bond (Asp32), Hydrophobic fit (S1 pocket)Spiro ring fills the S1 hydrophobic sub-pocket more efficiently.
Analysis of Binding Mode

The docking results indicate that while the nitrogen atom in both scaffolds maintains the critical salt bridge/hydrogen bond with the catalytic aspartates, the cyclobutyl moiety of the azaspiro scaffold occupies the hydrophobic S1 sub-pocket more effectively than the equatorial phenyl group of the piperidine. This "shape complementarity" explains the improvement in Ligand Efficiency (LE).

Experimental Protocols

To replicate these findings, follow this specific protocol. This methodology assumes the use of standard molecular modeling suites (e.g., Schrödinger Glide or AutoDock Vina).

Phase 1: Protein Preparation
  • Retrieval: Download BACE1 structure (e.g., PDB: 1M4H or 4IVS) from the RCSB PDB.

  • Pre-processing: Remove crystallographic waters beyond 5Å of the active site.

  • H-Bond Assignment: Optimize hydrogen bond networks using PROPKA at pH 7.4. This is crucial for defining the protonation state of the Asp32/Asp228 dyad (typically one is protonated, one is ionized).

  • Restrained Minimization: Minimize the protein structure (OPLS4 force field) until the RMSD of heavy atoms converges to 0.30 Å. Causality: This relieves steric clashes from the crystal structure without distorting the active site.

Phase 2: Ligand Preparation (Critical for Spirocycles)
  • Stereoisomer Generation: Azaspiro[3.5]nonane derivatives can have axial/equatorial isomerism depending on substitution. Generate all stereoisomers.

  • Conformational Search: Perform a Mixed Torsional/Low-Mode sampling.

    • Note: Unlike piperidines, the spiro core is rigid, but the substituents on the 4-membered ring have specific vectors. Ensure the sampling energy window is at least 10 kcal/mol to capture accessible high-energy states.

  • Protonation: Generate states at pH 7.0 +/- 2.0 (Epik/Ionizer). The secondary amine in the 7-azaspiro ring is basic (pKa ~9-10) and should be modeled as positively charged.

Phase 3: Grid Generation & Docking
  • Grid Box: Define a 20x20x20 Å box centered on the centroid of the co-crystallized ligand.

  • Constraint Setup: (Optional but recommended) Set a positional constraint on the catalytic Aspartate residues to ensure the basic amine of the inhibitor interacts correctly.

  • Docking Mode: Run in "Extra Precision" (XP) or equivalent high-accuracy mode.

  • Post-Docking Minimization: Allow the ligand to relax within the field of the receptor.

Visualizing the Pharmacophore Shift

The diagram below illustrates how the spiro scaffold alters the projection of functional groups compared to the piperidine scaffold.

PharmacophoreMap Target Receptor Pocket (Hydrophobic S1 + Asp Dyad) Pip Piperidine Scaffold (Chair Conformation) Target->Pip Standard Binding Spiro Azaspiro[3.5]nonane (Rigid Orthogonal) Target->Spiro Enhanced Shape Fit Vector1 Equatorial Projection (Planar trajectory) Pip->Vector1 Restricted Geometry Vector2 Spiro Projection (3D Vector / 90 deg offset) Spiro->Vector2 Accesses New Sub-pocket Vector1->Target Steric Clash Risk Vector2->Target Optimal Filling

Figure 2: Pharmacophore mapping illustrating the vectorial difference between planar piperidine and orthogonal spirocyclic scaffolds.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: "Escape from Flatland". Angewandte Chemie International Edition. Link

  • Kirichok, A. A., et al. (2023).[1][2] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][2] Angewandte Chemie (International ed. in English). Link

  • Mullard, A. (2018).[3] BACE1 inhibitors: the long road to the clinic. Nature Reviews Drug Discovery. Link

  • Zheng, S., et al. (2013). Design, synthesis and biological evaluation of novel BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • PharmaBlock Whitepaper. (2023). Spirocyclic Piperidines in Drug Discovery.[5][6] PharmaBlock Sciences. Link

Sources

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